molecular formula C15H21NO4 B1291711 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid CAS No. 132691-45-3

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

カタログ番号: B1291711
CAS番号: 132691-45-3
分子量: 279.33 g/mol
InChIキー: VCUMJMFHSOBLMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a benzoic acid scaffold substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group, a combination common in the development of active pharmaceutical ingredients and biochemical probes . The acid moiety serves as a handle for further conjugation, notably through amide bond formation, while the Boc-protected amine is stable under basic conditions and can be readily deprotected under mild acidic conditions to reveal a reactive primary amine . This makes the molecule a versatile building block for constructing more complex structures, such as in the synthesis of peptide mimetics or for use in bioconjugation strategies. In research applications, this compound and its analogs are primarily employed in medicinal chemistry for the synthesis of potential therapeutics, including novel inhibitors of enzymes like histone deacetylase (HDAC) . Its structure is also highly relevant in the preparation of boronic ester derivatives, which are crucial intermediates in Suzuki-Miyaura cross-coupling reactions—a powerful method for forming carbon-carbon bonds in the synthesis of complex biaryl compounds . As a standard practice for research chemicals, this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the material safety data sheet (MSDS) for safe handling procedures, as similar compounds may cause skin and eye irritation .

特性

IUPAC Name

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUMJMFHSOBLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624343
Record name 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132691-45-3
Record name 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132691-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The presented synthetic strategy is designed for robustness and scalability, focusing on a two-step sequence commencing from a commercially available starting material. This document will elaborate on the causality behind experimental choices, ensuring a thorough understanding of the synthetic process for researchers, scientists, and professionals in the field.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is efficiently achieved through a two-step process. This strategy was devised based on the commercial availability of the precursor, 3-(4-cyanophenyl)propanoic acid, which allows for a convergent and high-yielding route.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 3-(4-Cyanophenyl)propanoic Acid Intermediate 3-(4-(Aminomethyl)phenyl)propanoic Acid Start->Intermediate Step 1: Nitrile Reduction Final_Product 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic Acid Intermediate->Final_Product Step 2: Boc Protection

Figure 1: Overall synthetic workflow for 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid.

The initial step involves the selective reduction of the aromatic nitrile group of 3-(4-cyanophenyl)propanoic acid to the corresponding primary benzylic amine. Subsequently, the amine is protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule. This approach is advantageous due to the chemoselectivity of the chosen reduction method, which preserves the carboxylic acid functionality.

Step 1: Selective Reduction of 3-(4-Cyanophenyl)propanoic Acid

Objective: To selectively reduce the nitrile functionality of 3-(4-cyanophenyl)propanoic acid to a primary amine, yielding 3-(4-(aminomethyl)phenyl)propanoic acid.

Mechanistic Rationale: The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods can achieve this, including catalytic hydrogenation and reduction with metal hydrides. For this specific substrate, catalytic hydrogenation using Raney Nickel is the preferred method. This choice is predicated on its high chemoselectivity; Raney Nickel under the prescribed conditions will readily reduce the nitrile group without affecting the carboxylic acid or the aromatic ring.[1][2] In contrast, a more potent reducing agent like lithium aluminum hydride (LiAlH4) would non-selectively reduce both the nitrile and the carboxylic acid.[3][4][5] The use of potassium borohydride as a hydrogen source in conjunction with Raney Nickel provides a safe and efficient alternative to high-pressure hydrogen gas.[1]

Experimental Protocol: Nitrile Reduction

A detailed, step-by-step methodology for the reduction is provided below.

Nitrile_Reduction_Workflow A 1. Dissolve Starting Material B 2. Add Raney Nickel A->B Ethanol C 3. Add KBH4 Portion-wise B->C Maintain Temperature D 4. Monitor Reaction C->D Stirring E 5. Filtration D->E TLC/LC-MS F 6. Work-up E->F Remove Catalyst G 7. Isolation F->G Acid-Base Extraction Boc_Protection_Workflow A 1. Dissolve Amino Acid B 2. Add Base A->B Dioxane/Water C 3. Add Boc Anhydride B->C Triethylamine D 4. Monitor Reaction C->D Stir at RT E 5. Work-up D->E TLC/LC-MS F 6. Isolation E->F Acidification & Extraction G 7. Purification F->G Evaporation

Sources

mass spectrometry data for 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate or building block in the synthesis of more complex bioactive molecules. Its structure incorporates a phenylpropanoic acid moiety, a common pharmacophore, and a tert-butoxycarbonyl (Boc)-protected amine, a widely used protecting group in organic synthesis. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the expected mass spectrometry data for this compound, including detailed experimental protocols, fragmentation analysis, and expert insights into the interpretation of the data.

Molecular Structure and Properties

A thorough understanding of the molecule's structure is fundamental to interpreting its mass spectrum.

PropertyValue
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Key Structural Features - Phenylpropanoic acid backbone- Benzyl amine- Tert-butoxycarbonyl (Boc) protecting group

The presence of the acidic carboxylic acid group and the basic amine (once deprotected) makes this molecule amenable to analysis by both positive and negative ion mode mass spectrometry. The Boc group is notoriously labile and its fragmentation pattern is a key diagnostic feature in the mass spectrum.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For a molecule of this polarity and molecular weight, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. It offers high sensitivity, selectivity, and the ability to analyze the compound in complex mixtures.[1][2][3]

1.1: Experimental Protocol: Reversed-Phase LC-MS/MS

This protocol outlines a typical reversed-phase LC-MS/MS method suitable for the analysis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid.

Step 1: Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with a mixture of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

Step 2: Liquid Chromatography

ParameterConditionRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.

Step 3: Mass Spectrometry

ParameterConditionRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules.
Polarity PositiveThe presence of the amine group makes the molecule readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temperature 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 800 L/hrNitrogen gas used to assist in the desolvation process.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Scan Type Full Scan (MS1) and Product Ion Scan (MS2)To identify the precursor ion and its fragments.
1.2: Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Stock Solution (1 mg/mL) prep2 Serial Dilution prep1->prep2 prep3 Working Standards prep2->prep3 lc1 C18 Reversed-Phase Column prep3->lc1 Injection lc2 Gradient Elution lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 Elution ms2 Full Scan (MS1) ms1->ms2 ms3 Product Ion Scan (MS2) ms2->ms3

Caption: LC-MS/MS workflow for the analysis of the target compound.

Part 2: Mass Spectral Data and Fragmentation Analysis

The interpretation of the mass spectrum is pivotal for structural elucidation. The following sections detail the expected mass spectral data in both positive and negative ion modes.

2.1: Positive Ion Mode ESI-MS

In positive ion mode, the molecule is expected to readily protonate to form the [M+H]⁺ ion.

Expected Precursor Ion:

IonCalculated m/z
[C₁₆H₂₃NO₄+H]⁺294.17

Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion is predicted to be dominated by the lability of the Boc protecting group.[4][5] Two major fragmentation pathways are anticipated:

  • Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.[4] This occurs through a McLafferty-like rearrangement.

  • Loss of the Entire Boc Group: Cleavage of the carbamate bond can lead to the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂), a neutral loss of 101 Da.

Predicted Major Fragment Ions (Positive Mode):

Fragment IonCalculated m/zDescription
[M+H-56]⁺238.11Loss of isobutylene from the Boc group.
[M+H-100]⁺194.10Loss of the entire Boc group (as CO₂ and isobutylene).
[M+H-101]⁺193.09Loss of the entire Boc group (as tert-butoxycarbonyl radical).
C₈H₉⁺105.07Benzyl cation fragment.
C₄H₉⁺57.07Tert-butyl cation.
2.2: Fragmentation Pathway Diagram (Positive Ion Mode)

G M [M+H]⁺ m/z 294.17 F1 [M+H-56]⁺ m/z 238.11 M->F1 - C₄H₈ F2 [M+H-100]⁺ m/z 194.10 M->F2 - C₅H₈O₂ F4 C₄H₉⁺ m/z 57.07 M->F4 Boc group fragmentation F3 C₈H₉⁺ m/z 105.07 F2->F3 - C₂H₃O₂

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

2.3: Negative Ion Mode ESI-MS

In negative ion mode, the carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion.

Expected Precursor Ion:

IonCalculated m/z
[C₁₆H₂₃NO₄-H]⁻292.15

Fragmentation Pattern:

Fragmentation in negative ion mode is often initiated by the loss of small neutral molecules. For this compound, the loss of carbon dioxide (CO₂) from the carboxylate group is a likely primary fragmentation event.

Predicted Major Fragment Ions (Negative Mode):

Fragment IonCalculated m/zDescription
[M-H-44]⁻248.16Loss of CO₂ from the carboxylate group.
[M-H-100]⁻192.08Loss of the Boc group.

Part 3: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical data, a self-validating system should be implemented. This involves several key components:

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled or D₄-labeled version of the analyte) is highly recommended for quantitative studies. This corrects for variations in sample preparation, injection volume, and matrix effects.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the accuracy and precision of the method.

  • Method Blanks: Analyze method blanks to ensure that there is no contamination from the sample preparation process or the analytical system.

  • Matrix Effects Evaluation: Assess the impact of the sample matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a neat solution.

Conclusion

While a publicly available mass spectrum for 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid has not been identified, a comprehensive understanding of its chemical structure and the known fragmentation patterns of its constituent functional groups allows for a robust prediction of its mass spectrometric behavior. The methodologies and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to identify, characterize, and quantify this important molecule. The key diagnostic feature in its mass spectrum will undoubtedly be the characteristic losses associated with the labile Boc protecting group.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Paulo, J. A. (2016). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 27(10), 1727–1736. [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatograms and mass spectra. Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. Retrieved from [Link]

  • Fustinoni, S., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414(3), 1259–1278. [Link]

  • Han, K. L., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5701. [Link]

  • Springer. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(11), 1648–1657. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl, butyl ester, TFA. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2018). LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

Sources

role of tert-butoxycarbonyl group in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of the tert-Butoxycarbonyl (Boc) Group in Chemical Synthesis

Abstract

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups in modern organic synthesis, particularly for the reversible masking of amines. Its widespread adoption stems from a unique combination of stability to a broad range of reagents and reaction conditions, coupled with its clean and efficient removal under specific, mild acidic conditions. This guide provides an in-depth analysis of the Boc group's fundamental principles, mechanistic underpinnings of its installation and cleavage, and its strategic application in complex synthetic endeavors such as peptide synthesis, natural product total synthesis, and drug development. We will explore field-proven protocols, the rationale behind experimental choices, and the concept of orthogonality, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this indispensable synthetic tool.

The Fundamental Chemistry of the Boc Group: Structure and Function

At its core, the tert-butoxycarbonyl group is a carbamate that temporarily converts a nucleophilic and basic primary or secondary amine into a neutral, sterically hindered amide-like functional group. This transformation is critical in multistep synthesis, preventing the amine from participating in undesired side reactions.

The efficacy of the Boc group is derived directly from its structure:

  • The tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the protected nitrogen, physically blocking its approach to electrophiles. More importantly, upon protonation, it can be cleaved to form a relatively stable tertiary carbocation (t-butyl cation), a key feature that dictates its acid-labile nature.[1]

  • The Carbonyl Group: The adjacent carbonyl group delocalizes the nitrogen's lone pair of electrons, effectively reducing its nucleophilicity and basicity. This electronic effect is what renders the protected amine inert to many reagents.

The Boc group's key advantage is its stability under conditions that cleave other protecting groups. It is robust against most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation, making it an excellent choice for orthogonal protection schemes.[2][3]

Boc Protection of Amines: Methodology and Mechanism

The installation of a Boc group is a reliable and high-yielding transformation, typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][5]

Causality Behind Experimental Choices

The selection of reagents and conditions is dictated by the substrate's properties and the desired reaction kinetics.

  • Reagent: (Boc)₂O is the preferred electrophile due to its high reactivity and the benign nature of its byproducts.

  • Base: A base is often employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the proton generated during the reaction. Common choices include triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[4] For sensitive substrates, the reaction can proceed without an external base, as the tert-butoxide byproduct is itself a base.[6]

  • Solvent: The choice of solvent—such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or aqueous mixtures—depends on the solubility of the amine substrate.[4] Catalyst-free N-tert-butoxycarbonylation in water has also been shown to be effective and environmentally friendly.[2]

Mechanism of Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism:

  • The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[6][7]

  • This forms a transient tetrahedral intermediate.[1][7]

  • The intermediate collapses, expelling a tert-butyl carbonate leaving group.[6]

  • This unstable leaving group rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which then deprotonates the newly formed carbamate, driving the reaction to completion.[6]

Caption: Mechanism of amine protection using (Boc)₂O.

Experimental Protocol: General Boc Protection of a Primary Amine
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., THF or DCM, 5-10 mL per mmol of amine).[8]

  • Base Addition: Add a base, such as triethylamine (1.5 equiv). For aqueous conditions, a base like sodium bicarbonate or sodium hydroxide can be used.[4][8]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Boc Deprotection: The Controlled Release

The strategic value of the Boc group lies in its facile removal under acidic conditions that leave many other functional and protecting groups intact.[9]

Causality Behind Experimental Choices
  • Acid: Strong acids are required to protonate the carbamate carbonyl, initiating cleavage. Trifluoroacetic acid (TFA) is the most common choice, often used neat or diluted in DCM.[4][10] Hydrochloric acid (HCl) in solvents like methanol or 1,4-dioxane is also widely used.[4][9] The choice and concentration of acid allow for tuning the deprotection rate.

  • The t-Butyl Cation Problem: The deprotection mechanism generates a highly electrophilic t-butyl cation as a byproduct.[11][12] This cation can alkylate any nucleophilic sites on the substrate molecule, a particularly notorious side reaction with electron-rich aromatic residues like tryptophan and tyrosine, or sulfur-containing residues like methionine.[8]

  • Scavengers: To prevent unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophilic species designed to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[8][9][11] The choice of scavenger is critical for maintaining the integrity of sensitive molecules.

Mechanism of Deprotection

The acid-catalyzed deprotection proceeds via a unimolecular cleavage pathway (E1-type):

  • Protonation: The carbamate carbonyl oxygen is protonated by the strong acid.[1][8] This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.

  • Formation of t-Butyl Cation: The weakened tert-butyl-oxygen bond cleaves, releasing the stable t-butyl cation and forming an unstable carbamic acid intermediate.[1][8]

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing gaseous CO₂ and the free amine.[8]

  • Protonation of Amine: In the acidic medium, the liberated amine is protonated to form its corresponding ammonium salt.[8]

Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonated Protonated Carbamate Boc_Amine->Protonated H⁺ (e.g., TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid Fragmentation Cation t-Butyl Cation Protonated->Cation Amine_Salt R-NH₃⁺ (Amine Salt) Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: General TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol).

  • Scavenger Addition (Critical): If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger such as anisole or triethylsilane (5-10 equiv).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) dropwise. The amount of TFA depends on the stability of the Boc group and the substrate.

  • Reaction: Stir the mixture at 0 °C to room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or diethyl ether can help remove residual TFA.

  • Isolation: The product is typically obtained as the TFA salt. It can be used directly, or the free amine can be liberated by neutralization with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

Orthogonal Synthesis and the Strategic Role of Boc

The true power of protecting groups is realized in orthogonal strategies, where multiple, distinct protecting groups can be removed selectively without affecting the others.[] The Boc group is a cornerstone of such strategies.

  • Boc/Fmoc Orthogonality: This is the foundation of modern Solid-Phase Peptide Synthesis (SPPS). The Boc group (acid-labile) protects the N-terminus of the growing peptide chain, while side chains are protected with groups stable to acid but labile to other conditions. In the alternative and more common Fmoc-SPPS, the N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are often protected with acid-labile groups (compatible with the final TFA cleavage), showcasing the versatility of acid-labile protecting groups in general.

  • Boc/Cbz Orthogonality: The Carboxybenzyl (Cbz or Z) group is stable to the acidic conditions used for Boc removal but is cleaved by catalytic hydrogenation (H₂/Pd-C).[1] This pairing allows for selective deprotection of two different amines within the same molecule.[7]

Orthogonal Protection cluster_legend Example Key Molecule Substrate-PG1         |        PG2 Deprotect1 TFA Molecule->Deprotect1 Deprotetect2 Deprotetect2 Molecule->Deprotetect2 Result1 Substrate-Free         |        PG2 Deprotect1->Result1 Deprotect2 Piperidine Result2 Substrate-PG1         |        Free Deprotect2->Result2 PG1 PG1 = Boc PG2 PG2 = Fmoc Condition1 Condition 1: Acid (TFA) Condition2 Condition 2: Base (Piperidine)

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Data Summary and Comparative Analysis

Table 1: Boc Protection Methodologies
ReagentBaseSolvent(s)TemperatureKey Insight
(Boc)₂ONaOH, NaHCO₃H₂O, THF/H₂O0 - 25 °CStandard, reliable conditions for water-soluble amines.[4]
(Boc)₂OTEA, DIPEADCM, THF, ACN0 - 25 °CMost common method for amines soluble in organic solvents.
(Boc)₂ODMAP (cat.)ACN, DCM25 °CDMAP catalysis is effective for less reactive or hindered amines.[9]
(Boc)₂ONoneWater, neat25 - 40 °CGreen, catalyst-free conditions are possible and highly efficient.[2]
Table 2: Boc Deprotection Methodologies
ReagentSolventScavenger(s)TemperatureKey Insight
TFA (25-50%)DCMAnisole, Thioanisole0 - 25 °CThe gold standard for rapid and clean deprotection. Scavengers are essential for sensitive substrates.[4][9]
HCl (4M)1,4-Dioxane, MeOHNone typically needed0 - 25 °CCommon alternative to TFA; product isolated as HCl salt.[9]
AlCl₃AcetonitrileAnisole0 - 25 °CLewis acid condition for selective deprotection in the presence of other acid-sensitive groups.[9][12]
TMSIDCM, ChloroformNone0 - 25 °CA non-protic acid method for extremely acid-sensitive substrates.[4][9]
Table 3: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionStabilityOrthogonal To
tert-Butoxycarbonyl Boc Strong Acid (TFA, HCl)Base, H₂, NucleophilesFmoc, Cbz, Benzyl
FluorenylmethyloxycarbonylFmocBase (Piperidine)Acid, H₂Boc, Cbz, Benzyl
CarboxybenzylCbz (Z)H₂/Pd-C (Hydrogenolysis)Acid, BaseBoc, Fmoc

Conclusion

The tert-butoxycarbonyl group represents a pinnacle of strategic design in chemical synthesis. Its predictable reactivity, robust stability, and mild cleavage conditions have established it as an indispensable tool for chemists across all disciplines. By understanding the mechanistic principles behind its application and removal, and by leveraging its orthogonality with other protecting groups, researchers can design and execute complex synthetic routes with a high degree of precision and control. From the automated synthesis of peptides to the intricate assembly of life-saving therapeutics, the Boc group continues to be a central player, enabling the construction of molecules that define the frontiers of science and medicine.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.
  • Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes? Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Strategic Incorporation of 4-[(Boc-amino)methyl]benzenepropanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical

The landscape of peptide-based therapeutics is increasingly reliant on the integration of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] The introduction of synthetic building blocks can profoundly alter the physicochemical properties of a peptide, enhancing proteolytic resistance, modulating receptor affinity, and improving pharmacokinetic profiles.[3][4] 4-[(Boc-amino)methyl]benzenepropanoic acid is a uniquely structured, achiral building block that serves as a powerful tool for peptide chemists and drug developers.

Its rigid benzenepropanoic acid framework, combined with the strategically placed, Boc-protected amine, allows it to function as a conformational constraint, a stable structural scaffold, or a precisely defined linker.[5] This guide provides an in-depth analysis of the applications of this versatile molecule and detailed, field-proven protocols for its successful incorporation using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Structural Analysis and Physicochemical Properties

The efficacy of 4-[(Boc-amino)methyl]benzenepropanoic acid stems from its distinct structural features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis, offering robust protection of the primary amine that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[6][7][] This graduated acid lability is the foundation of the Boc/Bzl orthogonal protection strategy.[9]

  • Rigid Aromatic Core: The para-substituted benzene ring imparts significant conformational rigidity. Unlike flexible aliphatic chains, this aromatic spacer forces the peptide backbone into a well-defined spatial orientation, a critical feature for designing peptidomimetics that mimic specific secondary structures like β-turns.[10]

  • Propanoic Acid Moiety: This feature provides the C-terminal carboxylic acid necessary for amide bond formation with the N-terminal amine of the growing peptide chain on the solid support.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₇NO₄ [11]
Molecular Weight 251.27 g/mol [11]
Appearance White to off-white powder/solid [11]
Melting Point 160 - 166 °C [11]
CAS Number 33233-67-9 [11]
Solubility Soluble in DMF, DCM, NMP ---

| Storage | Store at 0 - 8 °C |[11] |

Core Applications in Peptide Design

Induction of Secondary Structure in Peptidomimetics

Peptidomimetics are designed to replicate the biological activity of a parent peptide while offering improved drug-like properties.[1] A primary strategy in their design is to constrain the peptide into its bioactive conformation. The rigid backbone of 4-[(Boc-amino)methyl]benzenepropanoic acid, when inserted into a peptide sequence, disrupts the natural flexibility of the chain and can nucleate the formation of stable secondary structures. This is particularly effective for mimicking β-turns, which are crucial for molecular recognition in many biological processes.

G cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptidomimetic a1 ...-AA(i) a2 AA(i+1) a1->a2 Peptide Bonds a3 AA(i+2)-... a2->a3 Peptide Bonds b2 4-[(amino)methyl] benzenepropanoic acid b1 ...-AA(i) b1->b2 Peptide Bond b3 AA(i+2)-... b2->b3 Peptide Bond

Caption: Conformation modulation by incorporating a rigid building block.

Application as a Rigid Linker

In complex biomolecules like antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), or fluorescently labeled peptides, the linker connecting the peptide to the payload is a critical determinant of efficacy and stability.[12][13] While flexible linkers can be sufficient, rigid linkers are preferred when a precise, defined distance between two moieties is required to avoid undesirable interactions or to optimize binding to a target.[5][14] 4-[(Boc-amino)methyl]benzenepropanoic acid serves as an excellent rigid linker, providing a stable, aromatic spacer of a known length.

G Peptide Bioactive Peptide Linker 4-[(amino)methyl] benzenepropanoic acid Rigid Spacer Peptide->Linker C-terminal coupling Payload Payload e.g., Cytotoxin, Fluorophore, Chelator Linker->Payload N-terminal coupling

Caption: Role as a rigid linker connecting a peptide to a payload.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis

The incorporation of 4-[(Boc-amino)methyl]benzenepropanoic acid is most seamlessly achieved using the Boc/Bzl SPPS strategy, for which it is perfectly suited. The following protocols are designed for manual synthesis but are readily adaptable to automated synthesizers.

General Boc-SPPS Workflow

The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling.

G Start Start: Peptide-Resin (N-terminally Boc-protected) Deprotection Step 1: Deprotection 50% TFA in DCM Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization 5-10% DIPEA in DCM Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling Activated Boc-AA Wash2->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Wash3 Wash (DMF, DCM) End Elongated Peptide-Resin (Ready for next cycle) Wash3->End Monitor->Coupling Incomplete (Recouple) Monitor->Wash3 Complete

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Protocol: Incorporation into a Growing Peptide Chain

This protocol assumes a 0.2 mmol scale synthesis on a Boc-compatible resin (e.g., Merrifield or PAM resin) with a loading of 0.5-1.0 mmol/g.[6]

Materials:

  • Peptide-resin (swollen in Dichloromethane, DCM)

  • 4-[(Boc-amino)methyl]benzenepropanoic acid (3 eq., 0.6 mmol, 150.8 mg)

  • HBTU (2.9 eq., 0.58 mmol)

  • HOBt (3 eq., 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq., 1.2 mmol)

  • Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in DCM

  • Neutralization Solution: 5% DIPEA in DCM

Procedure:

  • N-terminal Deprotection:

    • Treat the N-terminally Boc-protected peptide-resin with 50% TFA/DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA/DCM for 20-25 minutes.[6]

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove TFA and cleaved t-butyl cations.

  • Neutralization:

    • Treat the resin with 5% DIPEA/DCM for 2 minutes, twice.

    • Wash the resin with DCM (5x) to remove excess base.

  • Activation of the Building Block:

    • In a separate vessel, dissolve 4-[(Boc-amino)methyl]benzenepropanoic acid (150.8 mg), HBTU, and HOBt in a minimal volume of DMF (approx. 2-3 mL).

    • Add DIPEA (1 eq. relative to the acid) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

    • Causality: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions and ensuring efficient coupling to the resin-bound amine.

  • Coupling:

    • Add the activated solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Self-Validation: Perform a Kaiser test to monitor the reaction.[15] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling step.[16][17]

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the deprotection of its own Boc group for the next cycle.

Protocol: Kaiser (Ninhydrin) Test for Free Primary Amines

Reagents: [18][19]

  • Solution A: 16.5 mg KCN diluted in 25 mL water, then 1 mL of this solution diluted with 49 mL of pyridine.

  • Solution B: 1.0 g ninhydrin in 20 mL n-butanol.

  • Solution C: 40 g phenol in 20 mL n-butanol.

Procedure: [16][18]

  • Withdraw a small sample of resin beads (10-15) and place them in a small glass test tube.

  • Wash the beads with ethanol (2x).

  • Add 2-3 drops of each solution (A, B, and C) to the tube.

  • Heat the tube at 110-120°C for 5 minutes.

  • Interpretation:

    • Intense Blue Solution/Beads: Positive result. Free primary amines are present; coupling is incomplete.

    • Yellow/Colorless Solution & Beads: Negative result. No free primary amines detected; coupling is complete.

Protocol: Final Cleavage from Merrifield Resin

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.[6] Trifluoromethanesulfonic acid (TFMSA) is a common alternative that does not require a special apparatus but is still highly corrosive.[20]

Cleavage Cocktail (TFMSA Method):

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • m-Cresol (scavenger)

  • Ratio: TFMSA/TFA/m-cresol (1:8:1 v/v)

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin (e.g., 1 g) in a round-bottom flask with a stir bar.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, prepare the cleavage cocktail (e.g., 10 mL for 1 g of resin) and cool it to 0°C.

  • Slowly add the chilled cleavage cocktail to the resin.[20]

  • Stir the mixture at 0°C for 2-3 hours.

    • Causality: The strong acid cleaves the benzyl ester linkage to the Merrifield resin and removes most side-chain protecting groups. Scavengers like m-cresol trap reactive carbocations generated during this process, preventing modification of sensitive residues like Trp or Met.[21]

  • Filter the resin through a fritted funnel and wash with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether several times to remove scavengers, and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

4-[(Boc-amino)methyl]benzenepropanoic acid is a high-impact building block for the synthesis of advanced peptides and peptidomimetics. Its rigid aromatic structure provides a rational means to enforce conformational constraints and to act as a stable, well-defined linker in complex bioconjugates. The protocols detailed herein, grounded in the principles of Boc-SPPS, provide a reliable framework for the successful incorporation of this versatile molecule, enabling researchers to push the boundaries of peptide design and therapeutic development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65526, 4-(Aminomethyl)Benzoic Acid. Available from: [Link]

  • Haskell-Luevano, C., et al. Rigid Linkers for Bioactive Peptides. National Center for Biotechnology Information. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. Available from: [Link]

  • Ferreira, I., et al. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available from: [Link]

  • AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Available from: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available from: [Link]

  • AAPPTec. Kaiser Test (Ninhydrin Test). Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Google Patents.
  • Drug Design Org. Peptidomimetics. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Available from: [Link]

  • Mouchlis, V.D., et al. (2023). PepINVENT: generative peptide design beyond natural amino acids. National Center for Biotechnology Information. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • LookChem. b-Amino-4-fluoro-benzenepropanoic acid methyl ester Suppliers. Available from: [Link]

  • de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. ACS Publications. Available from: [Link]

  • Fjell, C.D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available from: [Link]

  • Polyplus-transfection. Peptide Linkers in Protein Engineering. Available from: [Link]

  • Semantic Scholar. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available from: [Link]

Sources

Application Notes and Protocols: Amide Coupling Reactions with 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid in amide coupling reactions. This bifunctional linker is of significant interest in medicinal chemistry and bioconjugation, serving as a critical component in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and modified peptides. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for common coupling methodologies, including those mediated by carbodiimides (EDC/NHS) and uronium salts (HATU). By grounding these protocols in mechanistic understanding, providing robust troubleshooting advice, and detailing methods for reaction monitoring and product characterization, this note aims to empower researchers to achieve reliable, reproducible, and high-yield coupling outcomes.

Introduction: The Role of a Versatile Linker

3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a non-commercial, yet structurally significant bifunctional molecule. Its architecture combines a propanoic acid moiety, suitable for amide bond formation, with a Boc-protected aminomethyl group attached to a phenyl ring. This arrangement offers several advantages:

  • Orthogonal Reactivity: The carboxylic acid can be selectively activated and coupled to a primary or secondary amine, while the tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine remains stable. This Boc group can be subsequently removed under acidic conditions to reveal a new reactive handle for further functionalization.

  • Structural Rigidity and Spacing: The phenyl ring provides a defined and rigid scaffold, offering predictable spatial separation between the two functional ends of the linker. This is a critical design element in fields like ADC and PROTAC development, where the distance between the targeting moiety and the payload or E3 ligase binder is paramount for biological activity.

  • Modulated Solubility: The aromatic core and the propanoic acid chain contribute to the molecule's overall physicochemical properties, which can be harnessed to influence the solubility and pharmacokinetic profile of the final conjugate.

This guide will focus on the most critical transformation involving this molecule: the formation of a stable amide bond via its carboxylic acid functionality.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to successful experimentation.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄N/A
Molecular Weight 279.33 g/mol N/A
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH, DCM). Limited solubility in water.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C.[1]

Handling Precautions: While specific hazard data for this exact compound is not widely published, it is prudent to handle it with the care afforded to similar research chemicals. Assume it may cause skin, eye, and respiratory irritation.[2][3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.

The Core Chemistry: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4] This activation is the cornerstone of all amide coupling reactions.

This guide details two of the most robust and widely adopted activation strategies:

  • Carbodiimide-mediated coupling (EDC/NHS): A versatile and common method, particularly in aqueous-compatible systems.

  • Uronium/Aminium salt-mediated coupling (HATU): Known for high efficiency, fast reaction times, and efficacy with sterically hindered substrates.[5][6]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This two-step, one-pot reaction is a workhorse in bioconjugation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable and prone to hydrolysis. To mitigate this, N-hydroxysuccinimide (NHS) is added to trap the active intermediate, forming a more stable NHS ester.[8] This semi-stable ester then reacts efficiently with a primary amine at a neutral to slightly basic pH to form the desired amide bond.

4.1. Mechanism of EDC/NHS Activation

EDC_NHS_Mechanism CarboxylicAcid R-COOH (Linker) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Urea EDC Byproduct (Soluble Urea) Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis NHS NHS Amide R-CO-NH-R' (Product) NHS_Ester->Amide + R'-NH₂ (pH 7.0-8.5) NHS_Ester->Amide Amine R'-NH₂ (Substrate) Amide->Urea releases

Caption: EDC/NHS coupling mechanism workflow.

4.2. Materials and Reagents
  • 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid ("the Linker")

  • Amine-containing substrate (e.g., a peptide, protein, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Reaction Buffer (for aqueous reactions): MES buffer is recommended as it lacks competing amines or carboxyls.[7]

  • Tertiary amine base (for non-aqueous reactions): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Quenching solution: e.g., 1 M Tris buffer or hydroxylamine

  • Nitrogen or Argon gas for inert atmosphere

4.3. Detailed Step-by-Step Protocol (Non-Aqueous)

This protocol is optimized for a small-scale (10-50 mg) coupling in an organic solvent.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), dissolve the Linker (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

    • Add NHS (1.2 eq) to the solution and stir until fully dissolved.

  • Activation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the stirring solution.

    • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. This forms the NHS ester.

    • Rationale: Performing the initial activation at 0°C minimizes side reactions. The subsequent stirring at room temperature ensures complete formation of the active ester.

  • Coupling:

    • In a separate flask, dissolve the amine-containing substrate (1.0-1.1 eq) in a minimal amount of anhydrous DMF.

    • If the amine substrate is a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to liberate the free amine.

    • Add the amine solution dropwise to the activated Linker solution.

    • Let the reaction stir at room temperature for 4-16 hours.[9]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Linker) is consumed.[10]

    • Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted NHS and linker), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.[11]

Protocol 2: HATU-Mediated Amide Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a third-generation uronium/aminium salt coupling reagent that offers high efficiency and is particularly effective for difficult couplings, including those involving sterically hindered amines or acids.[12][13][14] The reaction proceeds through a highly reactive OAt-active ester intermediate.[15]

5.1. Mechanism of HATU Activation

HATU_Mechanism Carboxylate R-COO⁻ (from Linker + Base) Uronium_Salt O-Acylisouronium Intermediate Carboxylate->Uronium_Salt + HATU HATU HATU OAt_Ester OAt-Active Ester (Highly Reactive) Uronium_Salt->OAt_Ester + HOAt Anion (Internal Attack) TMU Tetramethylurea (Byproduct) Uronium_Salt->TMU releases HOAt_Anion HOAt Anion Amide R-CO-NH-R' (Product) OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Substrate)

Caption: HATU coupling mechanism workflow.

5.2. Detailed Step-by-Step Protocol
  • Preparation:

    • Under an inert atmosphere, dissolve the Linker (1.0 eq) in anhydrous DMF.

    • Add the amine-containing substrate (1.0-1.1 eq).

  • Activation and Coupling:

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture. Stir for 5 minutes.

    • Rationale: The base deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks HATU.[15]

    • Add HATU (1.1-1.2 eq) in one portion to the stirring solution. A slight exotherm may be observed.

    • Allow the reaction to proceed at room temperature. Reactions with HATU are often rapid, typically completing within 30-120 minutes.[9]

  • Monitoring and Work-up:

    • Monitor the reaction by LC-MS. Look for the disappearance of the Linker mass and the appearance of the product mass.[16]

    • The work-up procedure is identical to the one described for the EDC/NHS coupling (Section 4.3, Step 4).

  • Purification:

    • Purify the crude material via flash column chromatography or recrystallization.[11]

Reaction Monitoring, Characterization, and Data
6.1. Analytical Monitoring
TechniquePurposeObservations
TLC Qualitative monitoring of reaction progress.Disappearance of the starting material spot (Linker) and appearance of a new, typically less polar, product spot.
LC-MS Quantitative monitoring and mass confirmation.A peak corresponding to the mass of the starting Linker will decrease over time, while a new peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the expected product will appear and grow.[10][16]
6.2. Product Characterization
TechniquePurposeExpected Data for a Successful Coupling
¹H NMR Structural confirmation of the final product.Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between δ 7-9 ppm). Characteristic signals for the Boc group (a sharp singlet for the 9 protons around δ 1.4 ppm) should remain intact.[17][18] The aromatic and aliphatic protons of both the Linker and the coupled amine should be present and may show slight shifts.
¹³C NMR Confirms carbon framework.Appearance of a new amide carbonyl carbon signal (δ 165-175 ppm). The Boc carbonyl will be present around δ 155 ppm.
HRMS Exact mass determination.The measured mass should match the calculated exact mass of the product to within 5 ppm, confirming the elemental composition.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (hydrolyzed EDC/HATU).2. Insufficient base (for amine salts).3. Presence of nucleophilic impurities in solvents.4. Steric hindrance around the amine or acid.1. Use fresh, high-purity coupling reagents.2. Add 2-3 equivalents of a non-nucleophilic base like DIPEA.3. Use anhydrous, amine-free grade solvents.4. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction time or temperature (e.g., to 40°C).
Multiple Byproducts 1. Side reaction of NHS ester (e.g., with water).2. Double acylation if the amine substrate has multiple amine groups.3. Racemization at an adjacent chiral center (if applicable).1. Ensure strictly anhydrous conditions. Perform the reaction under an inert atmosphere.2. Use an amine substrate with appropriate protecting groups on other nucleophilic sites.3. Use HATU, which is known to suppress epimerization.[6] Keep reaction temperatures low.
Difficulty in Purification 1. Urea byproduct from EDC is co-eluting with the product.2. Product has similar polarity to starting materials.1. If using DCC/EDC, the urea byproduct can be removed by filtration if it precipitates (DCC-urea) or by aqueous washes (EDC-urea).2. Optimize the chromatography mobile phase. Consider reverse-phase chromatography if the product is sufficiently polar.
Conclusion

3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a valuable tool for the construction of complex molecular architectures. Successful amide bond formation using this linker is readily achievable through standard coupling chemistries. By understanding the mechanisms of action for reagents like EDC/NHS and HATU, researchers can make informed decisions to optimize reaction conditions. Careful attention to reagent quality, solvent purity, reaction monitoring, and appropriate work-up procedures are paramount for achieving high yields of pure, well-characterized products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile linker in drug discovery and development.

References
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Uddin, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11506. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Jiang, Y.-S., et al. (2022). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. Polymers, 14(9), 1888. ResearchGate. Retrieved from [Link]

  • Powers, K. R., et al. (2016). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Analytical chemistry, 88(17), 8637-8644. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ChemBK. (n.d.). 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid. Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gonzalez, M. A., et al. (2009). Synthesis of Boc-protected bicycloproline. Tetrahedron letters, 50(26), 3566-3568. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • RSC Publishing. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using 4-[(Boc-amino)methyl]benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and detailed protocols for the application of 4-[(Boc-amino)methyl]benzenepropanoic acid in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic process.

Introduction: The Strategic Advantage of the PAM Linker in Boc-SPPS

In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry, the choice of linker is paramount to the success of the synthesis. The linker, which tethers the nascent peptide chain to the insoluble resin support, must exhibit stability to the repetitive acid treatments required for Nα-Boc deprotection, yet be susceptible to cleavage under specific, controlled conditions upon completion of the synthesis.

4-[(Boc-amino)methyl]benzenepropanoic acid serves as a precursor to the 4-(aminomethyl)phenylacetamidomethyl (PAM) linker. When coupled to an aminomethyl-functionalized resin, it creates a stable amide bond that anchors the first amino acid. The resulting PAM resin is renowned for its enhanced stability to the trifluoroacetic acid (TFA) solutions used for Boc group removal, a significant improvement over the more acid-labile benzyl ester linkages of traditional Merrifield resins.[1][2] This increased stability minimizes the premature loss of peptide chains from the resin during the synthesis of long or complex peptides, thereby improving overall yield and purity.[1]

The use of a pre-formed handle like 4-[(Boc-amino)methyl]benzenepropanoic acid offers a distinct advantage by allowing for a well-defined and characterizable linkage to the solid support prior to peptide synthesis. This approach avoids potential side reactions and ambiguities that can arise from direct esterification of the first amino acid to a hydroxymethyl-functionalized resin.[1]

Part 1: Preparation of Boc-NH-CH₂-Ph-CH₂CH₂-CO-Aminomethyl Resin

The foundational step in utilizing 4-[(Boc-amino)methyl]benzenepropanoic acid is its covalent attachment to an aminomethylated solid support, typically polystyrene cross-linked with divinylbenzene. This protocol outlines the standard procedure for this crucial coupling reaction.

Core Principle: Amide Bond Formation

The carboxylic acid moiety of 4-[(Boc-amino)methyl]benzenepropanoic acid is activated to facilitate the formation of a stable amide bond with the primary amine groups of the aminomethyl resin. Dicyclohexylcarbodiimide (DCC) is a commonly employed activating agent for this purpose.

Experimental Protocol: Coupling of the Linker to Aminomethyl Resin
Reagent/ParameterQuantity/ConditionRationale
Aminomethyl Polystyrene Resin1.0 g (substitution level: 0.5-1.0 mmol/g)The solid support for the synthesis.
4-[(Boc-amino)methyl]benzenepropanoic acid2.0 eq. (relative to resin substitution)Provides a molar excess to drive the reaction to completion.
Dicyclohexylcarbodiimide (DCC)2.0 eq. (relative to linker)Activates the carboxylic acid of the linker for coupling.
Dichloromethane (DCM)10-15 mL/g of resinA suitable solvent for swelling the resin and dissolving the reactants.
N,N-Dimethylformamide (DMF)As needed for dissolutionCan be used as a co-solvent to ensure complete dissolution of the linker.
Reaction Time2-4 hoursSufficient time for the coupling reaction to proceed to completion.
TemperatureRoom TemperatureMild conditions that promote efficient coupling without significant side reactions.

Step-by-Step Procedure:

  • Resin Swelling: Place the aminomethyl polystyrene resin in a reaction vessel and add DCM. Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Linker Dissolution: In a separate flask, dissolve 4-[(Boc-amino)methyl]benzenepropanoic acid in a minimal amount of DCM or a DCM/DMF mixture.

  • Activation and Coupling: Add the dissolved linker to the swollen resin. Subsequently, add a solution of DCC in DCM to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the coupling can be monitored using a Kaiser test (ninhydrin test) on a small sample of the resin. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus, a successful coupling.

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove any unreacted reagents and the dicyclohexylurea (DCU) byproduct.

  • Drying: Dry the resin under vacuum to a constant weight. The resin is now ready for the attachment of the first Boc-protected amino acid.

G cluster_prep Resin Preparation Workflow Swell Resin Swell Resin Dissolve Linker Dissolve Linker Swell Resin->Dissolve Linker DCM Activate & Couple Activate & Couple Dissolve Linker->Activate & Couple Add to resin Monitor Reaction Monitor Reaction Activate & Couple->Monitor Reaction DCC, 2-4h Wash & Dry Wash & Dry Monitor Reaction->Wash & Dry Kaiser Test

Caption: Workflow for coupling the PAM linker to the aminomethyl resin.

Part 2: Solid-Phase Peptide Synthesis (Boc-SPPS) on PAM Resin

With the PAM resin prepared, the iterative process of peptide chain elongation can commence. This involves repeated cycles of Nα-Boc deprotection and coupling of the subsequent Boc-protected amino acid.

The Boc-SPPS Cycle

The synthesis of the peptide proceeds through a series of discrete steps that are repeated for each amino acid to be incorporated. The general process involves deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next activated Boc-amino acid.[2]

Experimental Protocol: A Single Boc-SPPS Cycle
StepReagent/SolventTimePurpose
1. Deprotection50% TFA in DCM1-2 min (pre-wash)To remove the Nα-Boc protecting group.
50% TFA in DCM20-30 min
2. WashingDCM, Isopropanol (IPA), DCM3x eachTo remove residual TFA and byproducts.
3. Neutralization10% Diisopropylethylamine (DIEA) in DCM2 x 2 minTo neutralize the N-terminal ammonium salt to the free amine.
4. WashingDCM3xTo remove excess base.
5. CouplingBoc-amino acid (3 eq.), Activator (e.g., HBTU, 3 eq.), DIEA (6 eq.) in DMF30-60 minTo form the new peptide bond.
6. WashingDMF, DCM3x eachTo remove excess reagents and byproducts.

Causality in Protocol Design:

  • TFA Concentration: A 50% solution of TFA in DCM is sufficiently acidic to cleave the Boc group efficiently without significantly affecting the more stable PAM linker or most benzyl-based side-chain protecting groups.[3]

  • Neutralization: The neutralization step is critical as the subsequent coupling reaction requires a free N-terminal amine. DIEA is a non-nucleophilic base that effectively deprotonates the ammonium salt without causing unwanted side reactions.[2]

  • Coupling Reagents: Modern coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient amide bond formation with minimal racemization, especially when used in conjunction with an additive like HOBt (Hydroxybenzotriazole).

G Start Start Deprotection Deprotection Start->Deprotection 50% TFA/DCM Neutralization Neutralization Deprotection->Neutralization Wash & 10% DIEA/DCM Coupling Coupling Neutralization->Coupling Wash Coupling->Deprotection Wash & Repeat for next AA End End Coupling->End Final AA G cluster_cleavage Peptide Cleavage and Deprotection Workflow Peptide-Resin Peptide-Resin Add Scavengers Add Scavengers Peptide-Resin->Add Scavengers Add Strong Acid Add Strong Acid Add Scavengers->Add Strong Acid HF or TFMSA Reaction Reaction Add Strong Acid->Reaction 0°C to RT, 1-2h Precipitate Peptide Precipitate Peptide Reaction->Precipitate Peptide Cold Ether Extract & Lyophilize Extract & Lyophilize Precipitate Peptide->Extract & Lyophilize Crude Peptide Crude Peptide Extract & Lyophilize->Crude Peptide

Caption: General workflow for peptide cleavage from PAM resin.

References

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Sunresin. (n.d.). PAM Resin. Retrieved from [Link]

Sources

Boc deprotection methods for 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Deprotection of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the protection of primary and secondary amines.[1][2] Its widespread use stems from its stability under a variety of reaction conditions, including exposure to nucleophiles and bases, and its facile removal under acidic conditions.[1][3] This application note provides a detailed guide for researchers and drug development professionals on the deprotection of a key synthetic intermediate, 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid. This molecule serves as a valuable building block, incorporating both a protected amine and a carboxylic acid functionality, making it suitable for peptide synthesis and the construction of more complex molecular architectures.

The selection of an appropriate deprotection strategy is critical to the success of a synthetic route. It requires a careful analysis of the substrate's stability, the desired form of the final product (e.g., free amine or salt), and considerations for downstream processing and purification. This guide will explore the most common and effective methods for Boc deprotection of this specific substrate, delving into the mechanistic rationale behind each protocol and providing practical, field-proven insights to ensure high-yield, clean conversions.

Molecular Overview and Strategic Considerations

The substrate, 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, possesses two key functional groups that dictate the choice of deprotection methodology:

  • N-Boc Protected Benzylamine: The primary site of transformation. The Boc group is acid-labile.

  • Propanoic Acid Moiety: A carboxylic acid that is generally stable but can influence the overall solubility and the final salt form of the product.

The primary challenge is to achieve complete removal of the Boc group without inducing unwanted side reactions. The choice of acid, solvent, and work-up procedure will determine the efficiency of the reaction and the purity of the resulting 3-(4-(aminomethyl)phenyl)propanoic acid.

Methodology 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)

This is the most prevalent and often the most efficient method for Boc deprotection. Trifluoroacetic acid is a strong organic acid that readily cleaves the Boc group at room temperature.[2][4]

Mechanism of TFA-Mediated Deprotection

The reaction proceeds through a well-established mechanism. First, the carbonyl oxygen of the Boc group is protonated by TFA. This activation facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the desired free amine.[3][5] The amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.

TFA Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation & Final Product Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tBu tert-butyl cation Protonated->tBu FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Amine TFA Salt FreeAmine->AmineSalt + H⁺ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: TFA in Dichloromethane (DCM)

Materials:

  • 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in DCM to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add TFA (5-10 equiv). A common and effective formulation is a 25% v/v solution of TFA in DCM.[6]

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction should not be run in a sealed vessel to allow for the escape of evolved CO₂ gas.[5]

  • Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (which stains positive with ninhydrin) indicates the formation of the free amine.

  • Work-up (Isolation as Free Amine): a. Once the reaction is complete, remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (2-3 times).[6] b. Dissolve the residue in ethyl acetate or DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and deprotonate the amine. c. Wash the organic layer with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Causality and Field Insights:

  • Why DCM? DCM is an excellent solvent for this reaction as it is relatively non-polar, dissolves the starting material well, and is unreactive towards TFA.

  • Excess TFA: An excess of TFA is used to ensure the reaction goes to completion in a timely manner.

  • Work-up Strategy: The choice of work-up determines the final form of the product. If the subsequent step can tolerate the TFA salt, a simple evaporation of the reaction mixture is sufficient.[6] However, obtaining the neutral free amine requires a basic work-up.[7]

Methodology 2: Hydrochloric Acid (HCl) in Organic Solvents

Using a solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another robust and widely used method for Boc deprotection.[8][9] This method often yields the product as a crystalline hydrochloride salt, which can be advantageous for purification and handling.

Experimental Protocol: 4M HCl in 1,4-Dioxane

Materials:

  • 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol.

  • Add a significant excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl) to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Often, the hydrochloride salt of the product will precipitate from the solution during the reaction.

  • Monitoring and Validation: Monitor the reaction by TLC as described in the TFA protocol.

  • Work-up (Isolation as Hydrochloride Salt): a. Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product. b. Collect the solid product by filtration. c. Wash the collected solid with diethyl ether to remove any non-polar impurities. d. Dry the solid under high vacuum to afford the desired 3-(4-(aminomethyl)phenyl)propanoic acid hydrochloride.

Causality and Field Insights:

  • Why HCl in Dioxane? This reagent provides anhydrous acidic conditions, which are ideal for cleaving the Boc group. The resulting hydrochloride salt is often less hygroscopic and easier to handle than the corresponding TFA salt.

  • Precipitation Advantage: The precipitation of the product drives the reaction to completion and provides a simple, non-chromatographic method of purification.

  • Safety Note: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. It should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

Alternative Methodologies for Sensitive Substrates

While strong acids are effective, certain substrates may contain other acid-labile functional groups. In such cases, alternative, milder methods are required.

Thermal Deprotection

In some instances, Boc groups can be removed by simply heating, which avoids the use of any acidic reagents.[11]

  • Principle: At elevated temperatures (typically >100 °C), the Boc group can undergo thermal fragmentation to release isobutylene and CO₂, via the carbamic acid intermediate.[11][12]

  • General Protocol: The substrate is heated in a high-boiling solvent such as toluene, dioxane, or even water, often at reflux temperature, until the reaction is complete.[8][9][12]

  • Applicability: This method is best suited for robust molecules that can withstand high temperatures. For the title compound, this could be a viable "green" alternative, though reaction times may be longer compared to acidic methods.

Lewis Acid and Silyl-Based Reagents (e.g., TMSI)

For substrates that are highly sensitive to protic acids, Lewis acids or silyl-based reagents can offer a milder alternative. Trimethylsilyl iodide (TMSI) is particularly effective.[4]

  • Principle: TMSI reacts with the carbonyl oxygen of the Boc group, facilitating cleavage of the tert-butyl group by the iodide ion.

  • General Protocol: The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at room temperature. A non-nucleophilic base like 2,6-lutidine or solid sodium bicarbonate may be added to scavenge any acid generated during the reaction.[8]

  • Applicability: This method offers excellent chemoselectivity and is ideal for complex molecules where preserving other acid-sensitive groups is paramount.[8]

Comparative Summary of Deprotection Methods

MethodReagentsTypical ConditionsProsCons
TFA/DCM Trifluoroacetic Acid, Dichloromethane0°C to RT, 1-3 hFast, reliable, well-documented.[3][6]TFA is corrosive and requires careful handling/removal.[10] Product is a TFA salt.
HCl/Dioxane 4M HCl in 1,4-DioxaneRT, 1-4 hForms a crystalline HCl salt, often easy to isolate.[8]Dioxane has safety concerns.[10] Can cleave other acid-labile groups.[13]
Thermal Heat, High-boiling solvent (e.g., water, toluene)>100 °C, hoursReagent-free ("green").[11]High temperatures can cause degradation; not universally applicable.[12]
TMSI Trimethylsilyl iodide, DCMRT, hoursVery mild and highly chemoselective.[4][8]Reagent is expensive and moisture-sensitive.

General Experimental Workflow

The following diagram illustrates a typical workflow for the deprotection and isolation of the target compound.

Caption: General workflow for Boc deprotection.

Conclusion

The deprotection of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid can be reliably achieved using standard acidic conditions, with TFA in DCM and HCl in dioxane being the methods of choice for their efficiency and predictability. The selection between these two primary methods often comes down to the desired final salt form and operational convenience. For molecules containing additional acid-sensitive functionalities, milder thermal or Lewis acid-mediated protocols provide valuable alternatives. By understanding the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy for their specific synthetic needs.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861–23867. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Ben-Aroya, S., Portnoy, M., & Chorev, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]

  • Reddit r/chemistry. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. [Link]

Sources

Application Note & Protocol: Surface Modification of Nanoparticles with 3-(4-((Boc-amino)methyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Surface Functionalization

In the landscape of nanomedicine and targeted therapeutics, the nanoparticle is both a vehicle and a platform.[1][2] Its efficacy is profoundly dictated by its surface chemistry. Unmodified nanoparticles often face challenges such as poor colloidal stability, non-specific protein adsorption, and rapid clearance by the immune system.[3] Surface modification addresses these limitations, enabling the attachment of targeting ligands, imaging agents, and therapeutic payloads.[2][3][4]

This guide provides a comprehensive protocol for functionalizing nanoparticles with 3-(4-((Boc-amino)methyl)phenyl)propanoic acid. This bifunctional linker is exceptionally valuable; its propanoic acid group serves as an anchor to the nanoparticle surface, while the Boc-protected amine provides a latent reactive site. Once deprotected, this terminal amine becomes available for subsequent, highly specific conjugation of biomolecules like peptides, antibodies, or small molecule drugs, opening a gateway for creating advanced, multifunctional nanocarriers.[5]

Scientific Principles & Strategic Rationale

The modification process is a strategic, two-stage approach: (1) Ligand Immobilization and (2) Amine Deprotection . Understanding the chemistry behind each step is crucial for success.

Stage 1: Ligand Immobilization via Carbodiimide Chemistry

The most robust and widely used method for covalently attaching a carboxylic acid-containing molecule to a surface is through the formation of an amide bond. This protocol focuses on nanoparticles that present primary amine groups on their surface (e.g., aminated silica, chitosan, or PEI-coated nanoparticles).

The reaction is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6]

  • Activation: EDC reacts with the carboxylic acid group of our linker, 3-(4-((Boc-amino)methyl)phenyl)propanoic acid, to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is introduced to react with the O-acylisourea, forming a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis but highly reactive towards primary amines.[7]

  • Conjugation: The NHS-activated linker then readily reacts with the primary amine groups on the nanoparticle surface, forming a stable amide bond and releasing NHS.

The efficiency of this coupling chemistry is pH-dependent, with optimal performance typically observed in a slightly acidic pH range (4.5–7.2) to ensure the carboxyl groups are available for activation while the primary amines on the nanoparticle are sufficiently nucleophilic.[8]

Stage 2: Unveiling the Reactive Handle via Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[9][10] Its purpose is to keep the amine on the linker inert during the initial EDC/NHS coupling step, preventing self-polymerization or unwanted side reactions.

Once the linker is securely attached to the nanoparticle, the Boc group is removed under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA).[11][12] This reaction proceeds via the formation of a tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[13] The result is a nanoparticle surface decorated with primary amine groups, ready for the next step in your workflow.

Experimental Workflows and Diagrams

Overall Process Workflow

G cluster_0 Stage 1: Ligand Immobilization cluster_1 Stage 2: Amine Deprotection cluster_2 Downstream Application NP_amine Amine-Functionalized Nanoparticle (NP-NH2) Activation Activation with EDC / NHS NP_amine->Activation Couple Linker Boc-Linker-COOH (3-(4-((Boc-amino)methyl)phenyl)propanoic acid) Linker->Activation NP_Boc Boc-Protected Nanoparticle (NP-Linker-Boc) Activation->NP_Boc Deprotection Deprotection with TFA NP_Boc->Deprotection NP_Final Amine-Terminated Nanoparticle (NP-Linker-NH2) Deprotection->NP_Final Conjugation Bioconjugation NP_Final->Conjugation Biomolecule Target Biomolecule (Peptide, Antibody, etc.) Biomolecule->Conjugation NP_Conjugate Final Conjugated Nanoparticle Conjugation->NP_Conjugate

Caption: Overall workflow for nanoparticle surface modification and subsequent bioconjugation.

Chemical Reaction Pathway

G cluster_0 EDC/NHS Coupling cluster_1 Boc Deprotection struct1 Linker-COOH + EDC + NHS struct2 Linker-CO-NHS (Activated Ester) struct1->struct2 Activation struct4 NP-NH-CO-Linker struct2->struct4 Coupling struct3 NP-NH2 struct3->struct4 struct5 NP-Linker-NHBoc struct7 NP-Linker-NH3+TFA- struct5->struct7 Deprotection struct6 TFA struct6->struct7

Caption: Key chemical transformations during the surface modification process.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
Amine-functionalized Nanoparticles (e.g., Silica, Iron Oxide)Research GradeUser's ChoiceMust be well-dispersed in an appropriate solvent.
3-(4-((Boc-amino)methyl)phenyl)propanoic acid≥95%Major Chemical SupplierStore desiccated at 2-8°C.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)≥98%Major Chemical SupplierStore desiccated at -20°C. Highly moisture-sensitive.
N-Hydroxysuccinimide (NHS)≥98%Major Chemical SupplierStore desiccated at room temperature.
2-(N-morpholino)ethanesulfonic acid (MES) buffer≥99%Major Chemical SupplierFor activation buffer.
Phosphate-Buffered Saline (PBS)pH 7.4Major Chemical SupplierFor coupling and washing steps.
Trifluoroacetic acid (TFA)≥99%Major Chemical SupplierCorrosive. Handle in a chemical fume hood.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierFor deprotection step.
N,N-Diisopropylethylamine (DIPEA)≥99%Major Chemical SupplierFor neutralizing the final product.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Spectrophotometric GradeMajor Chemical SupplierFor dissolving the linker.
Centrifugal Filter Units (e.g., Amicon® Ultra)Appropriate MWCOMajor Chemical SupplierFor nanoparticle purification.
Protocol 1: Ligand Immobilization on Amine-Functionalized Nanoparticles

Causality Note: This two-step protocol, activating the linker first before adding nanoparticles, minimizes nanoparticle aggregation that can be caused by EDC cross-linking.[8] The use of MES buffer at pH ~6.0 optimizes EDC/NHS activation while minimizing hydrolysis of the NHS ester.[14]

  • Prepare Activation Buffer: Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.

  • Dissolve the Linker: Prepare a 10 mg/mL stock solution of 3-(4-((Boc-amino)methyl)phenyl)propanoic acid in anhydrous DMF or DMSO.

  • Activate the Linker:

    • In a microcentrifuge tube, add a 50-100 fold molar excess of the linker stock solution relative to the estimated surface amine groups on your nanoparticles.

    • Add a 1.5-fold molar excess of both EDC and NHS (relative to the linker) to the tube. These should be weighed out fresh immediately before use.

    • Add MES buffer (pH 6.0) to the tube to achieve a final linker concentration of approximately 1 mg/mL.

    • Vortex briefly and incubate at room temperature for 15-30 minutes on a rotator.

  • Prepare Nanoparticles:

    • Resuspend your amine-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-5 mg/mL. Ensure the suspension is fully dispersed via sonication if necessary.

  • Couple Activated Linker to Nanoparticles:

    • Add the nanoparticle suspension to the tube containing the activated linker.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris (final concentration ~20 mM) to consume any remaining activated linker. Incubate for 15 minutes.

    • Purify the nanoparticles to remove unreacted linker and coupling agents. Centrifugal filtration is highly effective. Wash the nanoparticles 3-4 times with PBS (pH 7.4).

    • After the final wash, resuspend the purified NP-Linker-Boc nanoparticles in a suitable buffer (e.g., PBS or deionized water) for storage or characterization.

Protocol 2: Boc Deprotection to Expose Amine Groups

Causality Note: Anhydrous conditions are critical to prevent unwanted side reactions. TFA is a strong acid that efficiently cleaves the Boc group.[12] The reaction is rapid, but a post-reaction neutralization step is required to obtain the free amine.

  • Solvent Exchange: Lyophilize the purified NP-Linker-Boc nanoparticles or perform a solvent exchange into an anhydrous solvent like DCM.

  • Prepare Deprotection Solution: In a chemical fume hood, prepare a solution of 20-50% (v/v) TFA in anhydrous DCM.

  • Deprotection Reaction:

    • Resuspend the anhydrous nanoparticles in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Removal of TFA:

    • Remove the TFA and DCM by rotary evaporation or by pelleting the nanoparticles (if stable to centrifugation in DCM) and decanting the supernatant. This step should be performed in a fume hood.

    • Wash the nanoparticles 2-3 times with anhydrous DCM to remove residual TFA.

  • Neutralization and Final Formulation:

    • After the final wash, remove all residual DCM under vacuum.

    • Resuspend the nanoparticles (NP-Linker-NH3+TFA- ) in a buffer of choice (e.g., PBS, pH 7.4).

    • To obtain the free amine (NP-Linker-NH2 ), a neutralization step can be performed by adding a mild, non-nucleophilic base like DIPEA, followed by purification via centrifugal filtration. Alternatively, extensive dialysis against a neutral pH buffer can remove the TFA salt.

    • The final product is ready for characterization and subsequent bioconjugation.

Characterization and Expected Results

Validation at each stage is essential.[15] The following characterization techniques provide a self-validating system to confirm successful modification.

StageTechniqueParameter MeasuredExpected ResultRationale
Initial NP (NP-NH2)DLSHydrodynamic Diameter (Z-average)Baseline value (e.g., 100 nm)Initial particle size.
Zeta PotentialSurface ChargePositive or slightly negativeDepends on core material and buffer pH.
After Ligand Coupling (NP-Linker-Boc)DLSHydrodynamic DiameterIncrease of 5-15 nmSuccessful attachment of the linker adds to the hydrodynamic shell.
Zeta PotentialSurface ChargeShift to a more negative valueThe terminal carboxylic acid of the linker introduces negative charge.
FTIRVibrational BandsAppearance of new peaks for amide C=O (~1650 cm⁻¹) and Boc C=O (~1700 cm⁻¹)Confirms covalent amide bond formation and presence of the Boc group.
After Deprotection (NP-Linker-NH2)DLSHydrodynamic DiameterSlight decrease or no significant changeRemoval of the bulky Boc group may slightly reduce the size.
Zeta PotentialSurface Charge (at pH 7.4)Shift to a less negative or positive valueThe newly exposed primary amine (-NH3+) introduces positive charge.
FTIRVibrational BandsDisappearance of the Boc C=O peak (~1700 cm⁻¹)Confirms successful removal of the protecting group.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Nanoparticle Aggregation during Coupling EDC cross-linking; Incorrect pH.Use a two-step coupling protocol as described. Ensure buffer pH is optimal (4.5-7.2). Increase colloidal stabilizers if compatible.[8]
Low Ligand Conjugation Efficiency Inactive EDC/NHS; Hydrolysis of activated ester; Insufficient linker/reagents.Use fresh, anhydrous EDC and NHS. Perform activation step quickly. Increase the molar excess of linker and coupling reagents.
Incomplete Boc Deprotection Insufficient TFA concentration or reaction time; Water contamination.Increase TFA concentration to 50% or extend reaction time. Ensure all solvents and nanoparticles are anhydrous.
Unexpected Zeta Potential Reading Incorrect buffer pH; Incomplete purification or neutralization.Verify the pH of the measurement buffer. Ensure all residual reagents (TFA, DIPEA) have been thoroughly removed.

Safety Precautions

  • EDC and NHS: Can be irritating to the skin, eyes, and respiratory tract. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • TFA: Highly corrosive and volatile. ALWAYS handle in a certified chemical fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.

  • Organic Solvents (DCM, DMF, DMSO): Handle in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Nanoparticles: The hazards of many nanoparticles are not fully understood. Handle with care, avoiding inhalation of dry powders or aerosolization of suspensions.

References

  • Recent advances in surface decoration of nanoparticles in drug delivery. (n.d.). Frontiers. [Link]

  • Al-Busaidi, I. J., et al. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. Molecules, 28(18), 6701. [Link]

  • Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Surface-functionalized nanoparticles for controlled drug delivery. Methods in Molecular Biology, 624, 193-210. [Link]

  • Yoshimatsu, K., et al. (2021). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. Analytical Chemistry, 93(26), 9132-9140. [Link]

  • Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. [Link]

  • Kim, J., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. Polymers, 16(21), 2911. [Link]

  • Capua, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6653. [Link]

  • Manish, P. (2019). Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. ResearchGate. [Link]

  • Baer, D. R., et al. (2013). Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities. Journal of Vacuum Science & Technology A, 31(5), 050820. [Link]

  • PubChem. (n.d.). CID 158720422 | C18H22N2O4. National Center for Biotechnology Information. [Link]

  • Al-Ostath, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. [Link]

  • Tom, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Andersson, M. (2007). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Chalmers Publication Library. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • De, M., et al. (2016). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. Bioconjugate Chemistry, 27(3), 534-541. [Link]

  • van der Vlist, J., et al. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Polymer Chemistry. [Link]

  • Lim, I.-I. S., & Hyeon, T. (2014). Surface ligands in synthesis, modification, assembly and biomedical applications of nanoparticles. Nano Today, 9(4), 457-477. [Link]

  • Lu, H., et al. (2021). Functional Nanocarriers for Drug Delivery by Surface Engineering of Polymeric Nanoparticle Post-Polymerization-Induced Self-Assembly. ACS Applied Bio Materials, 4(1), 669-678. [Link]

  • McCarthy, J. R., & Weissleder, R. (2008). EMERGING APPLICATIONS OF NANOMEDICINE FOR THERAPY AND DIAGNOSIS OF CARDIOVASCULAR DISEASES. Circulation Research, 103(12), 1346-1357. [Link]

  • Wang, A. Z., et al. (2017). Diverse Applications of Nanomedicine. Nano Letters, 17(10), 5941-5947. [Link]

  • PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Madaan, K., et al. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(5), 1099. [Link]

  • El-kazouli, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 892585. [Link]

  • MDPI. (n.d.). Special Issue : Surface Modification of Nanoparticles. [Link]

  • ResearchGate. (2018). Will EDC-NHS conjugation chemistry work to functionalize iron oxide magnetic nanoparticles to streptavidin?. [Link]

  • Recent advance in phytonanomedicine and mineral nanomedicine delivery system of the treatment for acute myeloid leukemia. (2023). Journal of Nanobiotechnology, 21(1), 269. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • Dékány, I., et al. (2001). Preparation and Characterization of Surface-Modified Silica-Nanoparticles. Langmuir, 17(26), 8143-8149. [Link]

  • Isidro-Llobet, A., et al. (2009). Dual protection of amino functions involving Boc. Chemical Society Reviews, 38(3), 629-640. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-[(Boc-amino)methyl]benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(Boc-amino)methyl]benzenepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of reactions involving this versatile building block. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when using 4-[(Boc-amino)methyl]benzenepropanoic acid in amide coupling reactions?

A1: The primary challenges with 4-[(Boc-amino)methyl]benzenepropanoic acid in amide coupling reactions often revolve around three key areas: solubility, steric hindrance, and potential side reactions. Due to its zwitterionic nature at certain pHs and the presence of both a bulky Boc-protecting group and a somewhat sterically encumbered carboxylic acid, achieving optimal reaction conditions can be nuanced.[1] Low solubility can lead to heterogeneous reaction mixtures and consequently, lower yields. Furthermore, coupling with sterically hindered amines can be sluggish, requiring carefully optimized conditions to drive the reaction to completion.

Q2: Which solvents are recommended for reactions with 4-[(Boc-amino)methyl]benzenepropanoic acid?

A2: The solubility of 4-[(Boc-amino)methyl]benzenepropanoic acid can be a limiting factor. While specific solubility data for this compound is not extensively published, we can infer from structurally similar compounds and general principles of amino acid solubility. Polar aprotic solvents are generally the preferred choice.

SolventRecommendationRationale
Dimethylformamide (DMF) Highly RecommendedGenerally provides good solubility for protected amino acids and reagents.
N-Methyl-2-pyrrolidone (NMP) Highly RecommendedSimilar to DMF, often used for challenging couplings due to its high boiling point and excellent solvating properties.
Dichloromethane (DCM) Recommended with cautionCan be effective, especially for less polar reaction partners. However, the solubility of the starting acid might be limited.
Acetonitrile (ACN) RecommendedA good polar aprotic solvent that can facilitate many coupling reactions.
Tetrahydrofuran (THF) Use with cautionMay not be sufficient to dissolve the starting material, potentially leading to incomplete reactions.

It is always advisable to perform a small-scale solubility test before committing to a large-scale reaction. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents, but it must be carefully controlled as it can also lead to hydrolysis of activated intermediates.[2]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Several side reactions can occur during amide coupling with 4-[(Boc-amino)methyl]benzenepropanoic acid. Understanding these can help in devising strategies to mitigate them.

  • N-acylurea formation: This is a common side reaction when using carbodiimide coupling reagents like EDC. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3] To minimize this, it is recommended to use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®, which traps the O-acylisourea to form a more stable and reactive active ester.[3]

  • Racemization: While the chirality center is not directly on the amino acid backbone, any condition that promotes the formation of an oxazolone intermediate from a chiral amine coupling partner can lead to racemization. Using additives like HOBt and avoiding excess strong base can help suppress this.

  • Diketopiperazine formation: If the N-terminus of the coupled product is deprotected, there is a risk of intramolecular cyclization to form a diketopiperazine, especially if the subsequent coupling step is slow. This is more relevant in solid-phase peptide synthesis.

  • Side reactions during Boc deprotection: The acid-mediated removal of the Boc group generates a reactive tert-butyl cation, which can lead to alkylation of nucleophilic side chains on other parts of the molecule. The use of scavengers like triisopropylsilane (TIPS) or anisole in the deprotection cocktail is crucial to trap these carbocations.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired amide is significantly lower than expected.

Troubleshooting Workflow:

low_yield start Low Yield Observed check_solubility 1. Verify Solubility of Starting Materials start->check_solubility check_reagents 2. Assess Reagent Quality and Stoichiometry check_solubility->check_reagents If soluble optimize_coupling 3. Optimize Coupling Conditions check_solubility->optimize_coupling If poorly soluble, change solvent or add co-solvent check_reagents->optimize_coupling If reagents are good solution Improved Yield check_reagents->solution If reagents were degraded or stoichiometry was incorrect, correct and repeat purification_issue 4. Investigate Purification Step optimize_coupling->purification_issue If yield is still low optimize_coupling->solution If optimization is successful purification_issue->solution If purification is optimized

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Poor Solubility:

    • Cause: 4-[(Boc-amino)methyl]benzenepropanoic acid or the amine coupling partner may not be fully dissolved in the chosen solvent.

    • Solution:

      • Change Solvent: Switch to a more polar aprotic solvent like DMF or NMP.

      • Use a Co-solvent: In some cases, a small amount of a co-solvent can improve solubility.

      • Gentle Warming: Gentle warming of the reaction mixture might help, but be cautious as this can also increase the rate of side reactions. Monitor the reaction closely by TLC or LC-MS.

  • Inefficient Activation/Coupling:

    • Cause: The coupling reagents may be old or degraded, or the reaction conditions may not be optimal for the specific substrates. Steric hindrance from either the carboxylic acid or the amine can slow down the reaction.[1]

    • Solution:

      • Use Fresh Reagents: Ensure that coupling reagents like EDC and HOBt are fresh and have been stored under anhydrous conditions.

      • Increase Reagent Equivalents: For sterically hindered couplings, increasing the equivalents of the coupling reagents and the amine may be necessary. A typical starting point is 1.2-1.5 equivalents of the coupling reagent and amine relative to the carboxylic acid.

      • Extended Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) at room temperature.

      • Change Coupling Reagent: If EDC/HOBt is not effective, consider using a more potent coupling reagent such as HATU or HBTU, especially for difficult couplings.

  • Issues with Base:

    • Cause: The choice and amount of base can significantly impact the reaction. An inappropriate base or an incorrect amount can lead to side reactions or incomplete deprotonation of the amine salt.

    • Solution:

      • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA) to avoid acylation of the base.

      • Optimize Base Equivalents: If the amine is a hydrochloride or trifluoroacetate salt, ensure at least one equivalent of base is added to liberate the free amine. An additional equivalent is often used to neutralize the acid generated during the reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC shows multiple spots in addition to the product and starting materials.

  • LC-MS analysis reveals byproducts with unexpected masses.

Troubleshooting Workflow:

impurities start Significant Impurities Observed identify_impurity 1. Characterize Impurities (LC-MS, NMR) start->identify_impurity n_acylurea N-acylurea byproduct? identify_impurity->n_acylurea unreacted_sm Unreacted starting material? n_acylurea->unreacted_sm No optimize_coupling Optimize coupling (add HOBt, lower temp) n_acylurea->optimize_coupling Yes other_byproduct Other byproduct? unreacted_sm->other_byproduct No optimize_workup Optimize workup/purification unreacted_sm->optimize_workup Yes revisit_conditions Re-evaluate reaction conditions other_byproduct->revisit_conditions Yes solution Pure Product optimize_coupling->solution optimize_workup->solution revisit_conditions->solution

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-(4-((Boc-amino)methyl)phenyl)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with conjugates derived from 3-(4-((Boc-amino)methyl)phenyl)propanoic acid. Poor solubility is a frequent impediment in bioconjugation, often leading to aggregation, difficult purification, and unreliable downstream assay performance.[1][2] This document provides a structured, in-depth approach to diagnosing the root cause of insolubility and implementing effective, field-proven solutions.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Root Cause

Question: Why is this specific linker scaffold prone to producing poorly soluble conjugates?

Answer: The inherent physicochemical properties of the 3-(4-((Boc-amino)methyl)phenyl)propanoic acid moiety itself create a predisposition for low aqueous solubility. The structure contains a significant hydrophobic core composed of the phenyl ring and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group.[3][4] While the terminal propanoic acid provides a single ionizable group that can offer limited solubility at higher pH, this is often insufficient to counteract the hydrophobicity of the rest of the molecule, especially after conjugation to an already hydrophobic payload.

The final conjugate's solubility is a net sum of its components:

  • The Linker Scaffold: Intrinsically hydrophobic.

  • The Payload (Drug): Many potent cytotoxic drugs used in conjugates are highly hydrophobic, which is often the primary driver of aggregation and poor solubility in the final construct.[5][]

  • The Carrier Molecule (e.g., Antibody, Peptide): While large biologics are generally soluble, conjugation can alter their surface properties, potentially leading to instability.[7]

The combination of a hydrophobic linker and a hydrophobic payload frequently leads to intermolecular hydrophobic interactions, causing the conjugates to aggregate and precipitate from aqueous solutions.[5][8]

Caption: Structural components of the linker and their impact on conjugate solubility.

Part 2: Initial Diagnosis and Characterization

Question: My final conjugate precipitated during the reaction, purification, or formulation. What are the first analytical steps I should take?

Answer: Observing precipitation is a critical juncture. Before attempting to redissolve the material, it is essential to diagnose the problem systematically. The precipitate may not be your desired product; it could be an impurity, an aggregate of the product, or unreacted starting material. A rigorous analytical approach is non-negotiable for an accurate diagnosis.

cluster_analysis Analytical Workflow start Precipitate Observed step1 Step 1: Isolate & Wash (Centrifuge, wash pellet with buffer) start->step1 step2 Step 2: Test Solubility (Small aliquots in various solvents) step1->step2 step3 Step 3: Analyze Solubilized Sample step2->step3 lcms LC-MS (Identity & Heterogeneity) step3->lcms hplc RP-HPLC / HIC (Purity & Drug Load) step3->hplc sec SEC-HPLC (Aggregation) step3->sec decision Is the precipitate the correct, pure product? lcms->decision hplc->decision sec->decision path_yes Yes: Proceed to Formulation Troubleshooting decision->path_yes Yes path_no No: Re-evaluate Reaction & Purification decision->path_no No cluster_hydrophobic Hydrophobic Linker/Payload cluster_hydrophilic Hydrophilic (PEG) Linker A1 Ab Linker-Payload A2 Ab Linker-Payload A1:f1->A2:f1 Hydrophobic Interaction A3 Ab Linker-Payload A2:f1->A3:f1 label_agg AGGREGATION B1 Ab PEG-Linker-Payload B2 Ab PEG-Linker-Payload B3 Ab PEG-Linker-Payload label_sol SOLUBLE

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. This seemingly simple molecular bridge connecting a biological macromolecule to a payload, such as a cytotoxic drug, profoundly influences the stability, efficacy, and therapeutic index of the final conjugate.[1] This guide provides an in-depth, objective comparison of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, a non-cleavable linker, with its alternatives, supported by experimental insights and detailed methodologies to empower rational bioconjugate design.

The Central Role of the Linker: More Than Just a Connection

The ideal linker must navigate a delicate balance: it needs to be sufficiently stable to prevent premature payload release in systemic circulation, which could lead to off-target toxicity and diminished efficacy.[1] Conversely, upon reaching the target site, it must facilitate the efficient release of the active payload.[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of action and inherent advantages and disadvantages.[2][]

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid falls into the category of non-cleavable linkers . Its rigid aromatic core and aliphatic chain provide a stable connection that is not susceptible to enzymatic or pH-mediated cleavage. The release of the payload from a conjugate employing this type of linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[4]

The Non-Cleavable Linker Landscape: A Head-to-Head Comparison

Non-cleavable linkers are lauded for their high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[2][5] Studies have often shown that ADCs with non-cleavable linkers can perform better in vivo compared to their cleavable counterparts.[2]

Featured Non-Cleavable Linker: 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

This linker, with its phenylpropanoic acid backbone, offers a structurally distinct alternative to more commonly used non-cleavable linkers. The Boc-protected amine provides a latent functional group that can be deprotected to allow for further conjugation steps.

Structural and Functional Rationale:

  • Aromatic Core: The phenyl ring imparts rigidity and a defined spatial orientation between the antibody and the payload.

  • Propanoic Acid Chain: Provides a spacer to mitigate potential steric hindrance between the conjugated molecules.

  • Boc-Protected Amine: A versatile handle for subsequent chemical modifications after deprotection.

Key Alternative: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

SMCC is a widely used heterobifunctional non-cleavable linker in ADC development, most notably in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[2] It features a cyclohexane ring, which enhances the stability of the maleimide group, and two different reactive moieties: an NHS ester for reaction with amines (e.g., lysine residues on an antibody) and a maleimide group for reaction with thiols (e.g., cysteine residues).[1]

Comparative Analysis: Aromatic vs. Cycloaliphatic Core

While direct head-to-head experimental data comparing the performance of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid and SMCC in the same ADC construct is limited in publicly available literature, we can infer key differences based on their chemical structures.

Feature3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acidSuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Core Structure Aromatic (Phenyl)Cycloaliphatic (Cyclohexane)
Hydrophobicity Potentially higher due to the aromatic ringGenerally lower than aromatic counterparts
Rigidity HighModerate
Conjugation Chemistry Carboxylic acid requires activation (e.g., to NHS ester) for amine coupling.Heterobifunctional: NHS ester for amines, maleimide for thiols.
Released Metabolite Payload attached to the linker and a lysine residue.Payload attached to the linker and a cysteine or lysine residue.[2]

Expert Insights: The choice between an aromatic and a cycloaliphatic core can influence the overall physicochemical properties of the ADC. The higher hydrophobicity of an aromatic linker might lead to aggregation, which can negatively impact the pharmacokinetic profile. Conversely, the rigid nature of the phenyl group can provide a more defined distance and orientation between the antibody and the payload, which could be advantageous in certain contexts.

Beyond Non-Cleavable Linkers: A World of Cleavable Alternatives

Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[6] This can lead to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[7]

Valine-Citrulline (VC) Peptide Linkers

These are among the most common enzyme-cleavable linkers, designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1]

  • Mechanism: Cathepsin B recognizes and cleaves the peptide bond between valine and citrulline, initiating the release of the payload.

  • Performance Data: While effective, VC linkers can exhibit instability in rodent plasma, which can complicate preclinical evaluation.[8] However, modifications such as the inclusion of a PABC (p-aminobenzylcarbamate) self-immolative spacer can enhance stability and ensure efficient drug release.[8]

Disulfide Linkers

These linkers exploit the higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream.[2]

  • Mechanism: The disulfide bond is cleaved in the reducing intracellular environment, releasing the thiol-containing payload.

  • Performance Data: The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond. Studies have shown that hindered disulfide linkers exhibit greater plasma stability.[1]

pH-Sensitive Linkers

These linkers, such as those containing a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of blood (pH 7.4).[2]

  • Mechanism: The acidic environment catalyzes the cleavage of the linker, releasing the payload.

  • Performance Data: A potential drawback is that hydrazone hydrolysis can sometimes occur in the slightly acidic tumor microenvironment, leading to premature drug release before internalization.[2]

Experimental Protocols: A Practical Guide to Linker Conjugation

The following are detailed, step-by-step methodologies for key conjugation workflows.

Protocol 1: Synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

This protocol is based on the synthesis of similar phenylpropanoic acid derivatives and serves as a representative procedure.[9][10][11]

Workflow Diagram:

Synthesis_Workflow Start 4-(Aminomethyl)phenylacetic acid Step1 Boc Protection Start->Step1 Boc2O, Base Step2 Reduction of Carboxylic Acid Step1->Step2 e.g., LiAlH4 Step3 Conversion to Halide Step2->Step3 e.g., PBr3 Step4 Malonic Ester Synthesis Step3->Step4 Diethyl malonate, Base Step5 Hydrolysis and Decarboxylation Step4->Step5 Base, then Acid/Heat End 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid Step5->End

Caption: Synthesis workflow for the target linker.

Step-by-Step Procedure:

  • Boc Protection of the Amine: Dissolve 4-(aminomethyl)phenylacetic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the product.

  • Reduction of the Carboxylic Acid: The resulting N-Boc protected amino acid is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • Conversion to a Halide: The alcohol is converted to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr₃).

  • Malonic Ester Synthesis: The halide is then reacted with the enolate of diethyl malonate, formed by treating diethyl malonate with a base like sodium ethoxide. This reaction forms a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the diacid using a strong base like sodium hydroxide, followed by acidification. Gentle heating of the diacid will lead to decarboxylation, yielding the final product, 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid. Purify the product by crystallization or column chromatography.

Protocol 2: Antibody Conjugation via NHS Ester Chemistry

This protocol is a general procedure for labeling antibodies with an NHS ester-activated linker, such as the NHS ester of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid (after deprotection of the Boc group and subsequent activation) or SMCC.[12][]

Workflow Diagram:

NHS_Ester_Conjugation Antibody Antibody in Amine-Free Buffer Reaction Conjugation Reaction (pH 8.0-9.0) Antibody->Reaction Linker NHS Ester-Activated Linker in DMSO Linker->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (UV-Vis, Mass Spec, SDS-PAGE) Final_ADC->Characterization

Caption: Workflow for NHS ester-based antibody conjugation.

Step-by-Step Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-9.0. The concentration of the antibody should typically be between 1-10 mg/mL.

  • Linker Preparation: Dissolve the NHS ester-activated linker in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess of linker to antibody). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted linker and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy. Confirm the successful conjugation and purity of the ADC by mass spectrometry and SDS-PAGE.

Protocol 3: Antibody Conjugation via Maleimide Chemistry (for SMCC)

This protocol describes the conjugation of a thiol-containing molecule (e.g., a reduced antibody) with a maleimide-containing linker like SMCC.

Workflow Diagram:

Maleimide_Conjugation Antibody Antibody Reduction Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Thiolated) Reduction->Reduced_Ab Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_Ab->Conjugation SMCC_Activation Activation of Payload with SMCC (NHS ester reaction) Activated_Payload Maleimide-Activated Payload SMCC_Activation->Activated_Payload Activated_Payload->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for maleimide-based antibody conjugation.

Step-by-Step Procedure:

  • Antibody Reduction (if necessary): To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Incubate the antibody with a 10-50 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess TCEP by size-exclusion chromatography.

  • Activation of Payload with SMCC: React the amine-containing payload with SMCC in a suitable buffer (pH 7.0-8.0) to form a maleimide-activated payload. Purify the activated payload to remove excess SMCC.

  • Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody in a buffer at pH 6.5-7.5. The molar ratio of activated payload to antibody will depend on the desired DAR. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Capping (Optional): Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 2.

Conclusion: Making an Informed Linker Choice

The selection of a linker is a multifaceted decision that requires careful consideration of the payload's properties, the target's biology, and the desired therapeutic outcome. Non-cleavable linkers, such as 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid and SMCC, offer the advantage of enhanced plasma stability, which can lead to a better safety profile.[4] The choice between an aromatic and a cycloaliphatic core will likely influence the ADC's hydrophobicity and overall developability.

Cleavable linkers provide the opportunity for a "bystander effect" and can release the unmodified, potent payload.[7] However, they may be more prone to premature cleavage.[7] Ultimately, the optimal linker is the one that provides the best balance of stability, controlled release, and overall therapeutic efficacy for a specific antibody-payload combination. This guide provides the foundational knowledge and practical protocols to aid researchers in making that critical decision.

References

  • Touboul, D. & Yu, Y. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. [Link]

  • Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. [Link]

  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. [Link]

  • MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ChemRxiv. (2022). Stepwise Activated Coupling Reaction and Its Potentional Application in Targeting Bio-probes Preparation. [Link]

  • Kim, J. H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 160. [Link]

Sources

Comparative Stability of Linkers: A Technical Guide to 3-(4-((Boc-amino)methyl)phenyl)propanoic Acid vs. PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Stability in Therapeutics

In the landscape of advanced drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the therapeutic index of a conjugate.[] It is the chemical bridge that connects a potent therapeutic payload to its targeting moiety, and its integrity during systemic circulation is paramount.[2] An ideal linker must achieve a delicate balance: it must be exceptionally stable in the bloodstream to prevent premature payload release and off-target toxicity, yet facilitate efficient release of the active drug at the intended site of action.[3] This guide provides an in-depth comparison of two distinct classes of linkers: the rigid, aromatic-based 3-(4-((Boc-amino)methyl)phenyl)propanoic acid and the versatile, hydrophilic Polyethylene Glycol (PEG)-based linkers. We will explore their inherent chemical properties, compare their stability profiles under various conditions, and provide field-proven experimental protocols for their evaluation.

Section 1: Chemical Structure and Inherent Properties

The stability and function of a linker are intrinsically tied to its chemical structure. The foundational differences between the arylpropanoic acid linker and PEG-based linkers in terms of rigidity, hydrophilicity, and degradation potential are rooted in their molecular architecture.

3-(4-((Boc-amino)methyl)phenyl)propanoic Acid: A Structurally Defined, Rigid Linker

This linker is characterized by a phenylpropanoic acid core. The propanoic acid functional group is typically used to form a highly stable amide bond with an amine on the payload or antibody. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly used during synthesis; its removal yields a primary amine that can be used for further conjugation.[4]

Key Structural Features:

  • Aromatic Core: The central phenyl ring imparts significant rigidity and a defined spatial separation between the points of conjugation.

  • Amide Bond Formation: The carboxylic acid facilitates the formation of an amide linkage, which is one of the most stable covalent bonds in biological systems, highly resistant to hydrolysis at physiological pH.

  • Hydrophobicity: The predominantly hydrocarbon structure makes this linker relatively hydrophobic.

PEG-Based Linkers: Versatile, Hydrophilic Modulators

Polyethylene Glycol (PEG) linkers are polymers composed of repeating ethylene glycol units. They are renowned for their ability to improve the pharmacokinetic and biophysical properties of therapeutic molecules.[]

Key Structural Features:

  • Hydrophilicity: The repeating ether units make PEG highly water-soluble. This property can be conferred to hydrophobic payloads, improving their solubility and reducing aggregation.[6]

  • Flexibility: The PEG chain is highly flexible, which can provide steric shielding, reducing immunogenicity and non-specific interactions.[2]

  • Tunability: The length of the PEG chain can be precisely controlled (e.g., PEG4, PEG12, PEG24) to fine-tune the drug's pharmacokinetic profile.[2]

  • Functionalization: PEG linkers can be designed as either non-cleavable or cleavable, depending on the chemical moieties incorporated within or at the ends of the chain.[7]

    • Non-cleavable PEG linkers utilize robust bonds like amides or thioethers, releasing the payload only upon complete lysosomal degradation of the antibody.[]

    • Cleavable PEG linkers contain specific labile bonds designed to break in response to triggers in the target environment, such as low pH (hydrazones), high glutathione concentrations (disulfides), or specific enzymes like cathepsin B (peptide sequences like Val-Cit).[7]

Section 2: Comparative Stability Analysis

The choice of a linker is often dictated by the required stability profile, which encompasses its resistance to chemical and enzymatic degradation in biological environments.

Chemical Stability: Hydrolysis and pH-Sensitivity

3-(4-((Boc-amino)methyl)phenyl)propanoic Acid: When conjugated via an amide bond, this linker exhibits exceptional chemical stability. Amide bonds are resistant to spontaneous hydrolysis in the pH range of blood (pH 7.4). Cleavage requires extreme pH conditions or specific enzymatic action not typically encountered in systemic circulation.

PEG-Based Linkers: The polyether backbone of PEG is chemically inert and stable to hydrolysis.[8] However, the stability of the overall linker is determined by its cleavable component.

  • pH-Sensitive Linkers: Hydrazone-containing PEG linkers are designed to be stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[9]

  • Chemically Stable Linkers: Non-cleavable PEG linkers or those with stable cleavable moieties (e.g., certain peptides) show high stability across a range of physiological pH values.[10]

Enzymatic Stability

3-(4-((Boc-amino)methyl)phenyl)propanoic Acid: The rigid, aromatic structure is not a natural substrate for common proteases or esterases found in plasma. This confers a high degree of enzymatic stability, making it suitable for non-cleavable strategies where the payload should only be released after the degradation of the parent antibody.[]

PEG-Based Linkers: The enzymatic stability is highly dependent on the linker design.

  • Enzyme-Cleavable Linkers: Peptide-based linkers (e.g., Val-Cit) are specifically designed to be substrates for lysosomal proteases like cathepsin B, ensuring payload release inside the target cell.[10] However, some peptide sequences can be susceptible to premature cleavage by extracellular enzymes like elastase, which can impact in vivo stability.[11]

  • Non-Cleavable Linkers: These linkers are designed to be resistant to enzymatic degradation.[]

  • Ester-based Linkers: PEG linkers containing ester bonds can be susceptible to hydrolysis by plasma esterases, which can lead to premature drug release.[8]

Plasma and In Vivo Stability

The ultimate test of a linker's stability is its performance in a biological system. Plasma stability is a critical indicator of how a drug conjugate will behave in circulation.[10]

3-(4-((Boc-amino)methyl)phenyl)propanoic Acid: As a non-cleavable linker, it is expected to demonstrate very high plasma stability. The conjugate remains intact in circulation, preventing off-target toxicity from premature payload release. Drug release is dependent on the slow process of antibody catabolism.[]

PEG-Based Linkers: The in vivo stability of PEG linkers is a key design parameter.

  • High Stability: Non-cleavable PEG linkers offer excellent plasma stability.[10] Furthermore, the hydrophilic PEG chains form a protective layer that can shield the conjugate from degradation and reduce clearance by the reticuloendothelial system, thereby extending its circulation half-life.[2]

  • Conditional Stability: Cleavable PEG linkers are designed to have sufficient stability in plasma to reach the target tissue before significant degradation occurs.[9] The rate of cleavage is a critical design feature that must be optimized to balance efficacy and safety. For instance, replacing early-generation acid-labile hydrazone linkers with more stable enzyme-cleavable dipeptide linkers greatly improved ADC plasma stability and reduced side effects.[10]

Section 3: Data Summary and Visualization

Table 1: Comparative Properties of Linkers
Feature3-(4-((Boc-amino)methyl)phenyl)propanoic AcidPEG-Based Linkers
Core Structure Rigid, aromaticFlexible, aliphatic polyether
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)
Primary Release Mechanism Non-cleavable (Antibody degradation)Tunable: Non-cleavable (degradation) or Cleavable (pH, enzyme, reduction)[7]
Chemical Stability High (stable amide bond)High (stable ether backbone); overall stability depends on cleavable moiety
Enzymatic Stability HighTunable: High (non-cleavable) to specifically low (enzyme-cleavable)[11]
Plasma Stability Very HighGenerally high, but tunable based on cleavable group design[10]
Key Advantage Maximal systemic stability for non-cleavable strategiesHigh versatility, improved solubility, and tunable PK/release profiles[2][]
Visualization of Linker Degradation Pathways

The following diagram illustrates the fundamental difference in stability. The arylpropanoic acid linker forms a stable bond, whereas PEG linkers can be engineered with conditionally labile bonds for controlled release.

G cluster_0 3-(4-((Boc-amino)methyl)phenyl)propanoic Acid Linker cluster_1 Cleavable PEG-Based Linkers A Antibody-Linker-Drug (Amide Bond) B Stable in Circulation (Plasma, pH 7.4) A->B High Stability C Lysosomal Degradation of Antibody B->C D Payload Release C->D E Antibody-PEG-Linker-Drug F Conditional Cleavage (e.g., Low pH, Enzymes) E->F Specific Trigger G Payload Release at Target Site F->G

Caption: Comparative stability and release mechanisms of the two linker types.

Section 4: Experimental Protocols for Stability Assessment

To empirically determine and validate linker stability, rigorous and reproducible experimental protocols are essential. The following methods represent industry-standard approaches.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a drug conjugate by incubating it in plasma and measuring the amount of intact conjugate or released payload over time.

Objective: To quantify the rate of drug deconjugation in a biologically relevant matrix.

Materials:

  • Test conjugate (e.g., ADC) at a known concentration (e.g., 1 mg/mL in PBS).

  • Control plasma (e.g., human, mouse, rat), anticoagulated (e.g., with heparin or EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • Analytical system: LC-MS/MS for payload quantification or ELISA for intact conjugate quantification.

Methodology:

  • Sample Preparation: Spike the test conjugate into the plasma to a final concentration of ~50-100 µg/mL.[11] Prepare a control sample by spiking the conjugate into PBS.

  • Incubation: Aliquot the plasma and PBS samples for each time point (e.g., 0, 1, 6, 24, 48, 96, 168 hours). Incubate all samples at 37°C.

  • Time Point Collection: At each designated time point, remove the corresponding aliquots from the incubator. Immediately stop the reaction by either freezing at -80°C or by adding 3-4 volumes of cold quenching solution. The T=0 sample is processed immediately without incubation.

  • Sample Processing (for LC-MS): a. If quenched with solvent, vortex the samples vigorously to precipitate plasma proteins. b. Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the proteins. c. Transfer the supernatant to a clean vial for LC-MS/MS analysis to quantify the concentration of released payload.

  • Data Analysis: a. Plot the concentration of the released payload or the percentage of intact conjugate remaining versus time. b. Calculate the half-life (t½) of the conjugate in plasma. Compare the stability in plasma versus the PBS control to distinguish between chemical hydrolysis and enzymatic degradation.

Visualization of Experimental Workflow

The following diagram outlines the key steps in a typical in vitro plasma stability study.

G start Start: Drug Conjugate prep Spike into Plasma and PBS (Control) start->prep incubate Incubate at 37°C prep->incubate aliquot Collect Aliquots at Time Points (T=0, 1, 6... hrs) incubate->aliquot quench Quench Reaction (e.g., Acetonitrile or Freezing) aliquot->quench process Sample Processing (e.g., Protein Precipitation) quench->process analyze Analysis (LC-MS or ELISA) process->analyze end End: Determine Stability / Half-life analyze->end

Caption: Standard workflow for an in vitro plasma stability assessment.

Conclusion and Expert Recommendations

The choice between a rigid linker like 3-(4-((Boc-amino)methyl)phenyl)propanoic acid and a versatile PEG-based linker is a strategic decision driven by the specific therapeutic goal.

  • 3-(4-((Boc-amino)methyl)phenyl)propanoic Acid is an exemplary choice for developing non-cleavable conjugates where maximizing systemic stability and minimizing off-target release are the highest priorities. Its rigid, chemically robust nature ensures the payload remains attached until the entire conjugate is internalized and processed by the target cell, making it ideal for payloads that retain activity with the linker attached or for targets where lysosomal degradation is the desired release mechanism.

  • PEG-Based Linkers offer unparalleled versatility and multifunctionality . They are the superior choice when:

    • The payload is hydrophobic and requires solubilization to prevent aggregation.[]

    • Modulation of the pharmacokinetic profile is desired to extend circulation half-life.[2]

    • A specific, controlled release mechanism (cleavable strategy) is required at the target site.[7]

Ultimately, the optimal linker is not universally defined but is rather determined by a holistic evaluation of the antibody, the payload's mechanism of action, the target's biology, and the desired safety profile. The experimental protocols outlined in this guide provide a framework for generating the critical data needed to make an informed and scientifically sound decision in your drug development program.

References

  • Staben, L. R., et al. (2016). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Betts, A. M., et al. (2018). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Retrieved from [Link]

  • Lee, J. S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. Retrieved from [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Retrieved from [Link]

  • ADC Review. (2019, March 22). What are Stable Linkers?. Retrieved from [Link]

  • Kaźmierczak-Barańska, J., et al. (2019). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Hou, J., et al. (2023). In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Al-Mokaddem, M., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

  • D'Souza, D. M., et al. (2015). Determination of the in vivo degradation mechanism of PEGDA hydrogels. Journal of Biomedical Materials Research Part A. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Boc Deprotection Completion by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in peptide and complex molecule synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone. Its widespread use is due to its stability under many reaction conditions and, critically, its facile cleavage under acidic conditions. However, incomplete deprotection can lead to complex impurity profiles, reducing overall yield and complicating purification. Therefore, rigorous validation of Boc deprotection completion is not just a matter of good practice; it is essential for the efficiency and success of a synthetic campaign.

This guide provides an in-depth comparison of mass spectrometry-based techniques for monitoring the completion of Boc deprotection reactions. We will delve into the mechanistic nuances of different ionization methods, present workflows for accurate reaction monitoring, and discuss the interpretation of mass spectral data to ensure the trustworthiness of your results.

The Chemistry of Boc Deprotection and the Analytical Challenge

The acid-catalyzed removal of a Boc group proceeds through a well-established mechanism. The carbamate oxygen is first protonated, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine.[][2][3]

Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_cation t-Bu+ Protonated_Boc->tBu_cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

The primary analytical challenge lies in accurately quantifying the disappearance of the starting material (Boc-protected amine) and the appearance of the product (free amine) in a complex reaction mixture. A significant hurdle is the inherent lability of the Boc group itself under certain analytical conditions, which can lead to misleading results.[4]

Mass Spectrometry for Reaction Monitoring: A Comparative Analysis

Mass spectrometry is a powerful tool for reaction monitoring due to its high sensitivity, specificity, and speed.[5] However, the choice of ionization technique is critical when analyzing labile molecules like Boc-protected amines.

Electrospray Ionization (ESI)

ESI is a widely used technique that generates ions from a liquid phase.[6] While excellent for a broad range of molecules, it can be problematic for Boc-protected compounds. The energetic conditions within the ESI source, especially when coupled with acidic mobile phases like trifluoroacetic acid (TFA) often used in reverse-phase chromatography, can cause in-source fragmentation, leading to premature cleavage of the Boc group.[4][7] This can give a false indication of deprotection completion.

Key Considerations for LC-ESI-MS:

  • Mobile Phase: Avoid TFA. Use formic acid (0.1%) as a mobile phase modifier to minimize in-source fragmentation.[4]

  • Source Conditions: Optimize source parameters such as capillary voltage and fragmentor voltage to use the mildest conditions possible that still provide adequate signal.[7]

  • Data Interpretation: Be aware of the potential for in-source fragmentation. The presence of the deprotected amine in the mass spectrum does not definitively mean the reaction is complete.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another atmospheric pressure ionization technique, but it utilizes a corona discharge to ionize the sample in the gas phase. It is generally suitable for less polar and more volatile compounds than ESI.[8] For some thermally labile compounds, APCI can be a softer ionization technique than ESI, potentially reducing in-source fragmentation.

Key Considerations for LC-APCI-MS:

  • Analyte Suitability: Best for small to medium-sized molecules that are thermally stable enough to be vaporized.

  • Sensitivity: Sensitivity can be lower than ESI for highly polar compounds.[9]

  • Optimization: Similar to ESI, source parameters must be carefully optimized to minimize fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy.[4][10] The laser desorbs and ionizes the matrix, which then transfers charge to the analyte. This process is generally much gentler than ESI or APCI, making it an excellent choice for analyzing labile molecules.[11]

Key Considerations for MALDI-TOF-MS:

  • High-Throughput: MALDI allows for very rapid analysis, making it suitable for screening multiple time points of a reaction.

  • Minimal Fragmentation: The soft nature of MALDI typically results in intact molecular ions with minimal in-source fragmentation, providing a more accurate representation of the reaction mixture.[10]

  • Solid-Phase Monitoring: MALDI is particularly well-suited for monitoring reactions on solid support, as a small number of resin beads can be directly analyzed.

Ambient Ionization Techniques: Direct Analysis in Real Time (DART)

DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation.[12] A heated stream of metastable gas desorbs and ionizes analytes from a surface. This can be a very rapid method for reaction monitoring.

Key Considerations for DART-MS:

  • Speed: Analysis is nearly instantaneous, providing real-time reaction monitoring capabilities.[13]

  • Sample Introduction: A small aliquot of the reaction mixture can be directly introduced into the DART source on a suitable substrate (e.g., the tip of a glass rod).

  • Fragmentation: While generally a soft ionization technique, thermal degradation can occur for some compounds, and source parameters must be optimized.[14]

Comparative Overview of Mass Spectrometry Techniques

FeatureLC-ESI-MSLC-APCI-MSMALDI-TOF-MSDART-MS
Principle Ionization from charged dropletsCorona discharge ionization of vaporized sampleLaser-induced desorption/ionization from a matrixIonization by excited-state gas
Sample Throughput ModerateModerateHighVery High
In-Source Fragmentation of Boc High potential, especially with acidic mobile phasesModerate, dependent on analyte thermal stabilityLow, generally considered a "soft" techniqueLow to moderate, dependent on temperature
Best Suited For Polar, non-volatile moleculesLess polar, thermally stable moleculesLabile molecules, peptides, solid-phase monitoringRapid, direct analysis of reaction aliquots
Key Advantage Widely available, good for polar productsGood for less polar analytesMinimal fragmentation, high speedReal-time monitoring, minimal sample prep
Key Disadvantage In-source fragmentation of starting materialPotential for thermal degradationMatrix interference, not easily coupled to LCPotential for thermal degradation, less quantitative

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the particular analyte and instrument.

Protocol 1: Quantitative Monitoring of Boc Deprotection by LC-ESI-MS

This protocol is designed to minimize in-source fragmentation and provide a quantitative assessment of the reaction progress.

  • Reaction Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 990 µL) of a 50:50 acetonitrile/water solution containing a weak base (e.g., 0.1% ammonium hydroxide) to neutralize the acid and prevent further deprotection.

  • LC-MS Analysis:

    • LC System: A UPLC or HPLC system.[2]

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A fast gradient from 5% to 95% B over 2-3 minutes.

    • Injection Volume: 1-5 µL.

    • MS Detector: A quadrupole or time-of-flight mass spectrometer with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Scan mode to detect both starting material and product, or selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis: Integrate the peak areas of the Boc-protected starting material and the deprotected product. Calculate the percent conversion at each time point.

LC-ESI-MS Workflow cluster_0 Reaction & Sampling cluster_1 LC-MS Analysis cluster_2 Data Analysis Reaction Boc Deprotection Reaction Sample Aliquot Sampling Reaction->Sample Quench Quench & Dilute Sample->Quench LC UPLC/HPLC Separation Quench->LC MS ESI-MS Detection LC->MS Integration Peak Integration MS->Integration Calculation % Conversion Calculation Integration->Calculation

Caption: Workflow for Boc deprotection monitoring by LC-ESI-MS.

Protocol 2: Rapid Monitoring by MALDI-TOF-MS

This protocol is ideal for quick, qualitative checks of reaction completion, especially for solid-phase peptide synthesis.

  • Reaction Sampling:

    • Solution Phase: Withdraw a small aliquot (e.g., 1 µL) of the reaction mixture.

    • Solid Phase: Withdraw a few resin beads.

  • Sample Preparation:

    • MALDI Plate: Spot 0.5 µL of the reaction aliquot or place the resin beads onto the MALDI target.

    • Matrix Application: Add 0.5 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50:50 acetonitrile/water with 0.1% TFA) onto the sample spot.[15]

    • Crystallization: Allow the spot to air dry completely.

  • MALDI-TOF-MS Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Acquisition: Acquire spectra in reflectron mode for higher resolution.

  • Data Analysis: Examine the spectra for the presence of the molecular ion peak of the Boc-protected starting material and the deprotected product. The disappearance of the starting material peak is a strong indicator of reaction completion.

Identifying Byproducts: The Unseen Consequences of Deprotection

Incomplete reactions are not the only concern. The tert-butyl cation generated during deprotection is an electrophile and can lead to side reactions, particularly with nucleophilic residues such as tryptophan, methionine, or tyrosine in peptide synthesis.[16]

  • tert-Butylation: The addition of a tert-butyl group (+56 Da) to a nucleophilic side chain. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of these byproducts.[12]

Careful examination of the mass spectrum for peaks corresponding to [M + 56]+, where M is the mass of the deprotected product, can reveal the presence of these byproducts.

Conclusion: A Self-Validating Approach to Boc Deprotection

Ensuring the complete removal of Boc protecting groups is paramount for synthetic efficiency and final product purity. While LC-ESI-MS is a workhorse in many analytical labs, its application to Boc deprotection monitoring requires careful method development to mitigate in-source fragmentation. For a more direct and often more reliable assessment, especially for labile compounds or in high-throughput settings, MALDI-TOF-MS is a superior alternative. The choice of technique should be guided by the specific requirements of the synthesis and the available instrumentation. By understanding the principles and potential pitfalls of each method, researchers can design self-validating systems to confidently assess the completion of Boc deprotection reactions, leading to more robust and successful synthetic outcomes.

References

  • Bruckdorfer, T., Mier, W., & Urban, M. (2004). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Science, 76(3), 253-259.
  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]

  • Covey, T. R., et al. (2012). ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. InTech.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Inutan, E. D., & Trimpin, S. (2010). Direct analysis in real time (DART) mass spectrometry: a critical review on DART-MS. Analytical and bioanalytical chemistry, 396(3), 905-914.
  • Jones, A. D. (2011). Mass Spectrometry in Organic and Biological Chemistry. UCDavis ChemWiki.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Peng, Q. (2021). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. Retrieved from [Link]

  • Sangon, S., et al. (2019). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 174, 45-51.
  • SCIEX. (n.d.). Peptide mapping analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • Wikipedia. (2023). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Zhang, G., & Annan, R. S. (2009). Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). MALDI-TOF. Retrieved from [Link]

  • Gross, J. H. (2014). Direct analysis in real time—a critical review on DART-MS. Analytical and bioanalytical chemistry, 406(1), 63-80.
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug discovery. Drug discovery today, 10(20), 1357-1367.
  • N-Source Fragmentation. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). MALDI-TOF. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific - Application Notes Request Form. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC/MS applications for routine monitoring in biopharmaceutical process and product development. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.5: Matrix-Assisted Laser Desorption Ionization (MALDI). Retrieved from [Link]

  • Horning, E. C., Horning, M. G., Carroll, D. I., Dzidic, I., & Stillwell, R. N. (1973). New picogram detection system based on a mass spectrometer with an external ionization source. Analytical chemistry, 45(6), 936-943.
  • Cody, R. B., Laramée, J. A., & Durst, H. D. (2005). Versatile new ion source for the analysis of materials in open air under ambient conditions. Analytical chemistry, 77(8), 2297-2302.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical chemistry, 60(20), 2299-2301.
  • Loo, J. A. (1997). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass spectrometry reviews, 16(1), 1-23.
  • McEwen, C. N., & McKay, R. G. (2005). A combination atmospheric pressure LC/MS-GC/MS ion source. Journal of the American Society for Mass Spectrometry, 16(11), 1830-1836.
  • Murphy, R. C., Fiedler, J., & Hevko, J. (2001). Analysis of nonvolatile lipids by mass spectrometry. Chemical reviews, 101(2), 479-526.
  • Niessen, W. M. (2001). State-of-the-art in liquid chromatography-mass spectrometry.
  • Smith, R. D., Loo, J. A., Edmonds, C. G., Barinaga, C. J., & Udseth, H. R. (1990). New developments in biochemical mass spectrometry: electrospray ionization. Analytical chemistry, 62(9), 882-899.
  • Willoughby, R., Sheehan, E., & Mitrovich, S. (2002). A global view of LC/MS: how to solve your most challenging analytical problems. Global View Publishing.
  • Zenobi, R., & Knochenmuss, R. (1998). Ion formation in MALDI mass spectrometry. Mass spectrometry reviews, 17(5), 337-366.
  • Ambler, C. M., et al. (2017). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 58(30), 2891-2894.
  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]

Sources

A Comparative Guide for Synthetic Strategy: Analyzing the Cost-Benefit of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules, the choice of starting materials and synthetic routes profoundly impacts efficiency, cost, and overall project timelines. This guide provides a detailed cost-benefit analysis of utilizing 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid as a key building block. We will objectively compare its performance in a model amide coupling reaction against a more direct, yet potentially more challenging, alternative: its unprotected counterpart, 3-(4-(aminomethyl)phenyl)propanoic acid. Through this analysis, we aim to provide you, our fellow researchers, with the data and insights necessary to make informed decisions in your synthetic endeavors.

The Synthetic Crossroads: To Protect or Not to Protect?

The central question we address is whether the upfront cost and additional deprotection step associated with the Boc-protected starting material are justified by potential gains in yield, purity, and ease of handling. Conversely, we will explore if the more economical, unprotected amino acid presents a viable and ultimately more cost-effective pathway, despite the potential for side reactions and more complex purification.

To provide a tangible comparison, we will focus on a common and fundamental transformation: the amide coupling reaction with benzylamine to synthesize N-benzyl-3-(4-(aminomethyl)phenyl)propanamide. This reaction serves as an excellent model for the incorporation of this bifunctional linker into larger, more complex molecules.

The Contenders: A Head-to-Head Comparison

Feature3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid3-(4-(aminomethyl)phenyl)propanoic acid hydrochloride
Structure Boc-NH-CH₂-Ph-CH₂CH₂-COOHHCl·H₂N-CH₂-Ph-CH₂CH₂-COOH
Protection Strategy Amine functionality is protected by a tert-butyloxycarbonyl (Boc) group, preventing its participation in undesired side reactions.The amine is present as a hydrochloride salt, which can be neutralized in situ for reaction.
Initial Cost Higher initial purchase price per gram.Lower initial purchase price per gram.
Synthetic Route Requires an additional deprotection step to reveal the free amine.A more direct route to the final product, but with potential for side reactions.

Cost Analysis: A Deeper Dive into the Numbers

To provide a realistic cost comparison, we have compiled approximate market prices for the starting materials and necessary reagents. It is important to note that these prices can fluctuate based on supplier, purity, and purchase volume.

ReagentApproximate Cost (USD/gram)
3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid$50 - $100
3-(4-(aminomethyl)phenyl)propanoic acid hydrochloride$20 - $40
Benzylamine$0.20 - $0.50
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl$2 - $5
Hydroxybenzotriazole (HOBt)$1 - $3
Triethylamine (TEA)$0.10 - $0.30
Trifluoroacetic Acid (TFA)$0.50 - $1.00

Experimental Showdown: Two Paths to the Same Destination

To generate empirical data for our comparison, we will outline two distinct synthetic pathways to our target molecule, N-benzyl-3-(4-(aminomethyl)phenyl)propanamide.

Pathway A: The Protected Route

This pathway utilizes the Boc-protected starting material, requiring a final deprotection step.

Workflow Diagram:

Caption: Synthetic workflow for Pathway A using the Boc-protected starting material.

Pathway B: The Direct Route

This pathway employs the unprotected amino acid hydrochloride, aiming for a more direct synthesis.

Workflow Diagram:

Caption: Synthetic workflow for Pathway B using the unprotected starting material.

In-Depth Technical Protocols

Protocol for Pathway A: Amide Coupling of the Boc-Protected Acid
  • Reaction Setup: To a solution of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Amine Addition: Add benzylamine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected amide in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The final product is typically obtained as the TFA salt and can be further purified by recrystallization or precipitation.

Expected Yield: High (typically >85% for the coupling step). Expected Purity: High, with straightforward purification.

Protocol for Pathway B: Amide Coupling of the Unprotected Amino Acid Hydrochloride
  • Reaction Setup: To a suspension of 3-(4-(aminomethyl)phenyl)propanoic acid hydrochloride (1.0 eq) in DCM (0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Base and Amine Addition: Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling. Then, add benzylamine (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Moderate to high (can vary significantly based on reaction conditions and potential side reactions). Expected Purity: May require more rigorous purification to remove potential side products resulting from di-acylation or polymerization.

The Underlying Chemistry: Mechanistic Insights

EDC/HOBt Amide Coupling

The coupling of a carboxylic acid and an amine using EDC and HOBt is a cornerstone of modern organic synthesis.[1] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side product. The role of HOBt is to trap the O-acylisourea to form an active ester, which is less prone to rearrangement and efficiently acylates the amine.[1]

Mechanism Diagram:

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC Active Ester Active Ester O-Acylisourea->Active Ester + HOBt N-Acylurea (Side Product) N-Acylurea (Side Product) O-Acylisourea->N-Acylurea (Side Product) Amide Amide Active Ester->Amide + Amine

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Boc Deprotection with TFA

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved using a strong acid like trifluoroacetic acid (TFA). The mechanism proceeds through protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid. This carbamic acid is unstable and readily decarboxylates to yield the free amine.[2]

Mechanism Diagram:

Boc_Deprotection Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate + H+ (from TFA) Carbamic Acid Carbamic Acid Protonated Carbamate->Carbamic Acid - tert-butyl cation Free Amine Free Amine Carbamic Acid->Free Amine - CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis: Weighing the Pros and Cons

FactorPathway A (Protected)Pathway B (Direct)Justification
Cost of Starting Materials HigherLowerThe synthesis of the Boc-protected derivative adds cost.
Number of Synthetic Steps More (coupling + deprotection)Fewer (one-pot coupling)The deprotection step adds to the overall workflow.[3]
Reagent Cost Higher (includes TFA for deprotection)LowerFewer reagents are required for the direct approach.
Reaction Control & Predictability HighModerateThe Boc group prevents unwanted side reactions of the amine.[3]
Yield Generally higher and more reproducible.Can be variable and potentially lower due to side reactions.
Purity of Crude Product Generally higher.May contain side products requiring more extensive purification.
Overall Process Time Longer due to the additional deprotection and purification steps.Potentially shorter if the reaction proceeds cleanly.
Scalability More straightforward to scale up due to better reaction control.May present challenges on a larger scale due to potential for side reactions and purification difficulties.
Waste Generation Higher due to the additional deprotection step and use of TFA.Lower in principle, as it's a more atom-economical approach.

The Senior Application Scientist's Verdict

From the perspective of a seasoned scientist in the field, the choice between these two pathways is not merely a matter of initial cost. It is a strategic decision that hinges on the specific goals of the synthesis.

For early-stage discovery and small-scale synthesis , where predictability, high purity of the final compound for biological testing, and saving researcher time are paramount, Pathway A (the protected route) is often the superior choice. The higher initial cost of the Boc-protected starting material is frequently offset by the reliability of the reaction, the cleaner crude product, and the significantly reduced effort required for purification. This allows for a more rapid generation of high-quality material for subsequent studies.

For large-scale synthesis and process development , where cost per kilogram is a critical driver, Pathway B (the direct route) becomes an attractive option to investigate. The potential for a more streamlined, one-pot process with lower raw material costs is a significant advantage. However, this pathway necessitates a greater investment in process optimization to control for side reactions and develop an efficient and scalable purification protocol. The potential for lower yields and more complex purification must be carefully weighed against the cost savings on starting materials.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2013). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). TutorChase. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Synthesis of N-[N-(tert-Butyloxycarbonyl)-3-aminopropyl]benzylamine (47).. (n.d.). PrepChem. [Link]

  • Synthesis of N-benzyl 3-phenyl-3-(o-anisyloxy)propylamine. (n.d.). PrepChem. [Link]

  • Synthesis and crystallographic characterization of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Defense Technical Information Center. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (n.d.). ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Center for Biotechnology Information. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions. (2021). Royal Society of Chemistry. [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Multi-Step Organic Synthesis. (n.d.). Scribd. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate. [Link]

  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. (2016). Royal Society of Chemistry. [Link]

  • Evolution of an Efficient and Scalable Nine-Step (LLS) Synthesis of Zincophorin Methyl Ester. (n.d.). National Center for Biotechnology Information. [Link]

  • Avoid Protecting Groups. (2019). ACS Publications. [Link]

Sources

The Strategic Application of 4-[(Boc-amino)methyl]benzenepropanoic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The structural and functional characteristics of these molecular scaffolds dictate the accessible chemical space and ultimately the biological activity of the final compounds. This guide provides an in-depth technical overview of 4-[(Boc-amino)methyl]benzenepropanoic acid, a versatile building block with significant potential in the design of novel therapeutics. Through a comparative analysis with established alternatives, we will explore its utility, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to 4-[(Boc-amino)methyl]benzenepropanoic Acid: A Scaffold for Innovation

4-[(Boc-amino)methyl]benzenepropanoic acid is a bifunctional molecule featuring a benzenepropanoic acid moiety and a Boc-protected aminomethyl group. This unique architecture makes it an attractive scaffold for several applications in medicinal chemistry, primarily in the development of peptidomimetics and GABA receptor modulators.[1] The propanoic acid side chain can mimic the carboxylic acid function of neurotransmitters like GABA, while the Boc-protected amine provides a stable yet readily deprotectable handle for further chemical elaboration, such as peptide coupling or an introduction of diverse substituents.[]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its stability under a wide range of conditions, coupled with its facile removal under acidic conditions, allows for orthogonal protection strategies, which are essential for the synthesis of complex molecules.[]

Application in the Synthesis of GABA Receptor Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and modulation of GABA receptor activity is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[3] Consequently, the development of novel GABA receptor modulators is an area of intense research.

While direct literature on the application of 4-[(Boc-amino)methyl]benzenepropanoic acid in this specific context is limited, its structural similarity to known GABA analogs and the versatility of its functional groups make it a highly promising candidate for the synthesis of novel GABA receptor modulators. The benzenepropanoic acid core can serve as a rigidified scaffold to present pharmacophoric elements in a defined spatial orientation, potentially leading to enhanced receptor affinity and selectivity.

Comparative Analysis with Boc-GABA (4-(Boc-amino)butanoic acid)

A primary alternative for introducing a GABA-like moiety in a protected form is 4-(Boc-amino)butanoic acid (Boc-GABA). The following table compares the key features of these two building blocks.

Feature4-[(Boc-amino)methyl]benzenepropanoic Acid4-(Boc-amino)butanoic acid (Boc-GABA)
Scaffold Rigidity Rigid aromatic core, providing conformational constraint.Flexible aliphatic chain.
Synthetic Handle Propanoic acid for amide bond formation; Boc-protected amine for deprotection and further functionalization.Carboxylic acid for amide bond formation.
Potential for Diversity The aromatic ring can be further substituted to explore structure-activity relationships. The aminomethyl group allows for the introduction of a wide range of substituents.Limited to modifications along the aliphatic chain.
Lipophilicity Higher lipophilicity due to the benzene ring, which may enhance blood-brain barrier penetration.Lower lipophilicity.

The choice between these two building blocks depends on the specific design strategy. For creating more conformationally restricted analogs with the potential for greater receptor subtype selectivity, the rigid scaffold of 4-[(Boc-amino)methyl]benzenepropanoic acid offers a distinct advantage.

Utility in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and/or function of peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[1][4] The unique structural features of 4-[(Boc-amino)methyl]benzenepropanoic acid make it an excellent scaffold for the construction of peptidomimetics.

The benzenepropanoic acid backbone can serve as a non-peptidic scaffold to which amino acid side chains or other functional groups can be attached. The Boc-protected aminomethyl group provides a convenient point for the stepwise addition of amino acids using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Solid-Phase Synthesis of a Peptidomimetic using 4-[(Boc-amino)methyl]benzenepropanoic Acid

SPPS_Workflow cluster_resin Resin Functionalization cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Linker Attachment of Linker Resin->Linker Coupling1 Couple 4-[(Boc-amino)methyl]benzenepropanoic acid Linker->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling2 Couple First Amino Acid (Fmoc-AA-OH) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling2->Deprotection2 Coupling3 Couple Second Amino Acid (Fmoc-AA-OH) Deprotection2->Coupling3 Cleavage Cleavage from Resin (e.g., TFA cocktail) Coupling3->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Peptidomimetic Purification->Final_Product Characterization (MS, NMR)

Caption: Solid-Phase Synthesis Workflow for Peptidomimetics.

Comparative Analysis with Traditional Amino Acid Building Blocks

In peptidomimetic design, the goal is often to replace a segment of a peptide with a non-peptidic scaffold to improve its drug-like properties. The table below compares the use of 4-[(Boc-amino)methyl]benzenepropanoic acid with traditional Boc- or Fmoc-protected amino acids.

Feature4-[(Boc-amino)methyl]benzenepropanoic AcidTraditional Boc/Fmoc-Amino Acids
Backbone Structure Non-peptidic, rigid aromatic backbone.Natural peptide backbone.
Proteolytic Stability High stability against proteases.Susceptible to enzymatic cleavage.
Conformational Flexibility Reduced flexibility, leading to more defined conformations.High conformational flexibility.
Structural Diversity Allows for the introduction of diverse functionalities on the aromatic ring and at the aminomethyl position.Diversity is primarily limited to the natural amino acid side chains.

The use of 4-[(Boc-amino)methyl]benzenepropanoic acid can therefore lead to the discovery of peptidomimetics with enhanced stability and potentially higher affinity and selectivity due to their pre-organized conformation.

Experimental Protocols

Synthesis of 4-[(Boc-amino)methyl]benzenepropanoic Acid

Synthesis_Workflow StartingMaterial 4-Methylbenzenepropanoic acid Bromination Radical Bromination (NBS, AIBN) StartingMaterial->Bromination Azide Azide Substitution (NaN3) Bromination->Azide Reduction Reduction to Amine (e.g., H2, Pd/C) Azide->Reduction BocProtection Boc Protection (Boc2O, Et3N) Reduction->BocProtection FinalProduct 4-[(Boc-amino)methyl]benzenepropanoic acid BocProtection->FinalProduct

Caption: Proposed Synthetic Route.

Step-by-Step Protocol:

  • Bromination: To a solution of 4-methylbenzenepropanoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

  • Azide Substitution: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the crude product in a polar aprotic solvent like DMF and add sodium azide (NaN3). Heat the mixture to facilitate the substitution reaction.

  • Reduction: Once the reaction is complete, quench with water and extract the product with an organic solvent. The crude azide is then reduced to the corresponding amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Boc Protection: The resulting amino acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water) and treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N) to afford the final Boc-protected product.

  • Purification: The final product is purified by column chromatography or recrystallization.

General Protocol for Coupling in Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acids) in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling:

    • Pre-activate a solution of the Boc-protected building block (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated solution to the resin and shake for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.

Conclusion

4-[(Boc-amino)methyl]benzenepropanoic acid represents a valuable and versatile building block for modern drug discovery. Its rigid scaffold, combined with the synthetic flexibility offered by the Boc-protected amine and the propanoic acid moiety, makes it an excellent candidate for the design and synthesis of novel GABA receptor modulators and peptidomimetics. While direct experimental data for this specific molecule is emerging, a comparative analysis with established alternatives highlights its potential to access novel chemical space and develop drug candidates with improved pharmacological properties. The provided synthetic and application protocols offer a practical starting point for researchers looking to incorporate this promising scaffold into their drug discovery programs.

References

  • GABA receptor positive allosteric modulators. (2024).
  • Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. (2025).
  • Peptides and Peptidomimetics for Antimicrobial Drug Design. (n.d.). PMC.
  • Discovery of novel 1-(4-aminophenylacetyl)
  • GABAA receptor positive allosteric modul
  • b-Amino-4-fluoro-benzenepropanoic acid methyl ester (CAS No. 181519-32-4) Suppliers. (n.d.). ChemicalRegister.com.
  • Methyl 3-[(tert-butoxycarbonyl)
  • Peptidomimetics in Modern Drug Discovery. (2021). Life Chemicals.
  • BOC-amino acids (tert-butyloxycarbonyl-protected). (n.d.). BOC Sciences.
  • Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplication. (2024).

Sources

The Strategic Integration of 3-(4-((Boc-amino)methyl)phenyl)propanoic Acid in Modern Drug Discovery: A Comparative Guide to a Versatile Bifunctional Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of modern drug discovery, the rational design of molecules that can effectively bridge biological targets is paramount. This guide provides an in-depth technical analysis of 3-(4-((Boc-amino)methyl)phenyl)propanoic acid, a bifunctional linker poised to offer significant advantages in the development of targeted therapeutics. We will explore its role as a structural scaffold, compare its performance with alternative linker technologies, and provide experimental insights for its application. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Critical Role of Linker Scaffolds in Targeted Therapies

The advent of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the treatment of numerous diseases, particularly cancer. The efficacy of these modalities is critically dependent on the linker component, which connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or an E3 ligase ligand). The linker is not merely a passive tether; its chemical nature, length, and rigidity profoundly influence the overall properties of the conjugate, including its solubility, stability, cell permeability, and pharmacokinetic profile.[1][2]

3-(4-((Boc-amino)methyl)phenyl)propanoic acid presents a compelling option as a bifunctional linker due to its unique structural features: a rigid phenyl ring that provides conformational constraint, a propanoic acid moiety for conjugation, and a Boc-protected aminomethyl group that allows for orthogonal deprotection and subsequent attachment to another molecular entity.

Physicochemical Properties and Synthetic Accessibility

While specific experimental data for 3-(4-((Boc-amino)methyl)phenyl)propanoic acid is not extensively published, its physicochemical properties can be inferred from its constituent parts. The aromatic ring imparts a degree of lipophilicity and rigidity, while the carboxylic acid and the protected amine offer sites for polar interactions and chemical modification.

Synthesis of 3-(4-((Boc-amino)methyl)phenyl)propanoic acid:

A representative synthetic route can be adapted from established procedures for similar phenylpropanoic acid derivatives. A plausible multi-step synthesis is outlined below.

A 4-Methylcinnamic acid B Hydrogenation A->B H2, Pd/C C 3-(p-tolyl)propanoic acid B->C D Radical Bromination C->D NBS, AIBN E 3-(4-(bromomethyl)phenyl)propanoic acid D->E F Nucleophilic Substitution with NaN3 E->F G 3-(4-(azidomethyl)phenyl)propanoic acid F->G H Reduction of Azide G->H H2, Pd/C or PPh3, H2O I 3-(4-(aminomethyl)phenyl)propanoic acid H->I J Boc Protection I->J Boc2O, base K 3-(4-((Boc-amino)methyl)phenyl)propanoic acid J->K

Caption: Plausible synthetic pathway for 3-(4-((Boc-amino)methyl)phenyl)propanoic acid.

Experimental Protocol: Synthesis of 3-(4-((Boc-amino)methyl)phenyl)propanoic acid

Step 1: Hydrogenation of 4-Methylcinnamic acid to 3-(p-tolyl)propanoic acid

  • 4-Methylcinnamic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-(p-tolyl)propanoic acid.

Step 2: Radical Bromination to 3-(4-(bromomethyl)phenyl)propanoic acid

  • 3-(p-tolyl)propanoic acid is dissolved in a non-polar solvent (e.g., carbon tetrachloride).

  • N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

  • The mixture is heated under reflux until the starting material is consumed.

  • The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product can be purified by crystallization or chromatography.

Step 3: Nucleophilic Substitution with Sodium Azide

  • 3-(4-(bromomethyl)phenyl)propanoic acid is dissolved in a polar aprotic solvent like DMF.

  • Sodium azide (NaN3) is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.

  • The reaction is quenched with water and the product, 3-(4-(azidomethyl)phenyl)propanoic acid, is extracted with an organic solvent.

Step 4: Reduction of the Azide to the Amine

  • 3-(4-(azidomethyl)phenyl)propanoic acid is dissolved in a suitable solvent (e.g., methanol or THF).

  • The azide is reduced to the primary amine, 3-(4-(aminomethyl)phenyl)propanoic acid, using a reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.

Step 5: Boc Protection of the Amine

  • 3-(4-(aminomethyl)phenyl)propanoic acid is dissolved in a mixture of a suitable solvent (e.g., dioxane, THF) and water.

  • A base (e.g., sodium bicarbonate or triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc2O).

  • The reaction is stirred at room temperature until completion.

  • The mixture is acidified and the product, 3-(4-((Boc-amino)methyl)phenyl)propanoic acid, is extracted and purified.

Comparative Analysis with Alternative Linker Technologies

The choice of a linker is a critical decision in the design of targeted therapies. Here, we compare the anticipated performance of 3-(4-((Boc-amino)methyl)phenyl)propanoic acid with two commonly employed linker classes: flexible aliphatic chains and polyethylene glycol (PEG) linkers.

Aliphatic Linkers

Simple alkyl chains, such as those derived from aminohexanoic acid, are frequently used as flexible linkers.[3] Their flexibility can be advantageous in allowing the two ends of a bifunctional molecule to adopt an optimal orientation for binding to their respective targets. However, this conformational freedom can also be a drawback, potentially leading to off-target interactions and less defined structure-activity relationships (SAR).

Polyethylene Glycol (PEG) Linkers

PEG linkers are renowned for their ability to improve the solubility and pharmacokinetic properties of drug conjugates.[4][5][6][7] Their hydrophilic nature can mitigate the aggregation issues often associated with hydrophobic payloads.[4] However, PEG linkers can be susceptible to oxidative metabolism and may, in some cases, reduce the cell permeability of the conjugate.[7]

The Phenylpropanoic Acid Advantage: Rigidity and Pre-organization

The rigid nature of the phenyl ring in 3-(4-((Boc-amino)methyl)phenyl)propanoic acid offers a distinct advantage in pre-organizing the molecule into a more defined conformation. This can lead to a more favorable entropy of binding to the target proteins, potentially enhancing the potency of the resulting conjugate.[8][9] Aromatic linkers can also participate in π-π stacking interactions, which may further stabilize the ternary complex in PROTACs.[9]

However, the increased rigidity and potential for lower solubility compared to PEG linkers are important considerations. The balance between rigidity and flexibility is a key optimization parameter in linker design.[10]

Table 1: Comparative Properties of Linker Technologies

FeatureAliphatic LinkersPEG Linkers3-(4-((Boc-amino)methyl)phenyl)propanoic acid
Flexibility HighHighLow (Rigid)
Solubility Generally low (hydrophobic)High (hydrophilic)Moderate to low
Cell Permeability Can be highCan be reducedPotentially favorable due to conformational shielding of polar groups[11]
Metabolic Stability Generally stableSusceptible to oxidationGenerally stable
Conformational Control LowLowHigh
Key Advantage Simplicity, flexibilityEnhanced solubility and PKPre-organization, defined SAR
Potential Drawback Lack of conformational controlReduced permeability, potential for immunogenicityLower solubility

Case Studies and Applications of Phenylpropanoic Acid Derivatives

While direct case studies for the specific title compound are emerging, the broader class of phenylpropanoic acid derivatives has demonstrated significant therapeutic potential.

  • Anticancer Agents: Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative activity in lung cancer models, with some compounds exhibiting greater potency than cisplatin.[12][13][14]

  • Antimicrobial Agents: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited potent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[15]

  • GPR40 Agonists: Phenylpropanoic acid derivatives have been developed as potent and orally bioavailable G-protein coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes.[16]

These examples underscore the utility of the phenylpropanoic acid scaffold in presenting pharmacologically active moieties in a spatially defined manner, a principle that extends to its application as a linker.

Future Perspectives and Conclusion

The strategic selection of a linker is a cornerstone of modern drug design. 3-(4-((Boc-amino)methyl)phenyl)propanoic acid offers a compelling blend of synthetic accessibility and desirable structural features, namely its rigidity and defined geometry. This positions it as a valuable tool for medicinal chemists seeking to fine-tune the properties of targeted therapies.

Future research should focus on the systematic evaluation of this linker in various drug conjugate formats to experimentally validate its impact on cell permeability, solubility, and in vivo efficacy. The insights gained will undoubtedly contribute to the rational design of the next generation of highly effective and specific therapeutics.

cluster_0 Targeting Moiety cluster_1 Linker cluster_2 Payload A Antibody or Small Molecule Ligand B 3-(4-((amino)methyl)phenyl)propanoic acid A->B Conjugation C Cytotoxic Drug or E3 Ligase Ligand B->C Conjugation

Caption: Role of the linker in connecting the targeting moiety and payload.

References

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4833-4848.
  • Gorin, D. J., & Toste, F. D. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(10), 5029-5047.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ADC Linkers. Biopharma PEG. [Link]

  • 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

  • Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4195.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Nature Communications. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • PEG Linkers. ADC Review, Journal of Antibody-drug Conjugates. [Link]

  • Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. KTU ePubl. [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]

  • Special Issue “Biosynthesis and Application of Natural Compound”. MDPI. [Link]

  • Synergistic Effect of Retinoic Acid Polymeric Micelles and Prodrug for the Pharmacodynamic Evaluation of Tumor Suppression. Frontiers. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]

  • 3-{4-[(Phenylcarbonyl)amino]phenyl}propanoic acid. PubChem. [Link]

  • 3-Amino-3-(4-Fluorophenyl)Propanoic Acid(CAS# 325-89-3). Angene Chemical. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, regardless of its perceived hazard level, demands a systematic approach to risk mitigation. This guide provides essential, field-proven safety and logistical information for handling 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to build a foundation of trust by offering value beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Analysis: Understanding the Reagent

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is an organic compound featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. While a comprehensive Safety Data Sheet (SDS) is the primary source of information for any specific lot, the known hazards for structurally similar compounds provide a strong basis for a robust safety plan. The solid, often powdered, nature of this reagent is a key consideration in our analysis.

Based on data from analogous compounds, the primary hazards are categorized according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassGHS Hazard StatementRationale
Skin Corrosion/Irritation H315: Causes skin irritation.[1][2]The carboxylic acid functionality can irritate and damage skin upon contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2]The acidic nature of the compound poses a significant risk to sensitive eye tissues, potentially causing serious damage.
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1][2]As a solid powder, fine particles can become airborne during handling, leading to irritation of the respiratory tract if inhaled.

It is crucial to avoid the formation of dust and aerosols during all handling procedures.[2]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is essential to understand that PPE is the last line of defense. A comprehensive safety strategy prioritizes engineering and administrative controls to minimize exposure. This hierarchy underscores a proactive approach to laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual protection.

Mandatory Personal Protective Equipment (PPE)

A thorough hazard assessment dictates that the minimum PPE for handling this compound includes protection for the eyes, hands, and body.[3]

Eye and Face Protection

Given the serious eye irritation risk, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the solid or its solutions. They must provide a complete seal around the eyes, conforming to ANSI Z87 standards or regional equivalents like European Standard EN166.[4][5]

  • Face Shield: A face shield should be worn in addition to chemical splash goggles when there is a risk of splashing, such as when handling larger quantities (e.g., >50g) or preparing solutions.

Hand Protection

Gloves are the primary barrier against skin contact and irritation.[6][7]

  • Material Selection: Nitrile gloves are the standard recommendation for handling most laboratory chemicals and provide adequate protection against this compound for routine procedures. Always check for tears or punctures before use.[6]

  • Best Practices: Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands. Gloves should be removed promptly and properly after handling the chemical, followed by thorough hand washing.

Glove MaterialRecommended UseNot Recommended For
Nitrile Good for solvents, oils, greases, and limited exposure to acids and bases.[6]Not for prolonged exposure or against certain aggressive solvents like nitric acid.[6]
Latex Suitable for biological and water-based materials.Poor chemical resistance, especially to organic solvents; potential for allergies.[6]
Neoprene Excellent for acids, bases, alcohols, and many hazardous chemicals.Poor against halogenated and aromatic hydrocarbons.[6]
Body Protection

A lab coat is the minimum requirement to protect skin and clothing from spills.

  • Lab Coat: A long-sleeved, knee-length lab coat made of a suitable material like polyester or a cotton/poly blend is required.[5] It must be fully buttoned at all times when in the laboratory.[5]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[3][5][7]

Respiratory Protection

The primary method for mitigating respiratory irritation is to use engineering controls.

  • Fume Hood: All weighing and handling of the solid powder must be conducted inside a certified chemical fume hood to contain dust and prevent inhalation.

  • Respirator: In the rare event that engineering controls are insufficient or unavailable, a properly fitted NIOSH-approved respirator (e.g., an N95 filtering facepiece) may be required. Use of a respirator necessitates formal training and fit-testing.[8]

Operational and Disposal Plans

Procedural discipline is as critical as the PPE itself. The following step-by-step guidance ensures a self-validating system of safety.

Donning PPE: A Sequence for Safety

PPE_Donning_Sequence start Start lab_coat 1. Lab Coat (Fasten completely) start->lab_coat goggles 2. Goggles / Face Shield (Adjust for a snug fit) lab_coat->goggles gloves 3. Gloves (Pull over lab coat cuffs) goggles->gloves ready Ready to Work gloves->ready

Caption: The correct sequence for putting on PPE to ensure full protection.

Doffing PPE: Avoiding Contamination

The removal process is critical to prevent transferring contaminants from the PPE to your skin or clothing.

PPE_Doffing_Sequence start Work Complete gloves 1. Gloves (Peel off without touching the exterior) start->gloves goggles 2. Goggles / Face Shield (Handle by the strap or clean parts) gloves->goggles lab_coat 3. Lab Coat (Remove by turning inside out) goggles->lab_coat wash 4. Wash Hands Thoroughly lab_coat->wash

Caption: The proper sequence for removing PPE to prevent self-contamination.

Emergency First Aid

In case of accidental exposure, immediate action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical advice.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility.

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[10]

  • Containment: All waste, including contaminated PPE and cleaning materials, must be collected in a designated hazardous waste container that is properly labeled, kept tightly closed, and in good condition.[11][12]

  • Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[11]

References

  • MedChemExpress. (2024, October 17). 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid-SDS.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 3-(3,4-Methylenedioxyphenyl)propionic acid.
  • PubChem. * (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid*. National Center for Biotechnology Information.
  • University of Colorado Boulder. Protective Gear - Organic Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Middle East Technical University. CLASSIFICATION OF WASTES AND THEIR DISPOSAL.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Chemguide. making carboxylic acids.
  • ResearchGate. (2021, August 7). Treatment of amine wastes generated in industrial processes.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Jasperse, J. Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Chemistry Steps. Preparation of Carboxylic Acids.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing.
  • U.S. Environmental Protection Agency. (1973, August). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Cole-Parmer. Material Safety Data Sheet - Propionic acid, 99%.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。